Technical Documentation Center

methyl (2S)-1-benzylazetidine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (2S)-1-benzylazetidine-2-carboxylate
  • CAS: 127382-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl (2S)-1-benzylazetidine-2-carboxylate

Abstract (2S)-1-benzylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, prized for its conformationally constrained α-amino acid structure. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S)-1-benzylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, prized for its conformationally constrained α-amino acid structure. This guide provides a comprehensive overview of a robust and stereoselective pathway for its synthesis, commencing from the readily available chiral precursor, L-aspartic acid. We will delve into the strategic considerations behind each synthetic step, from protection and functional group manipulation to the critical intramolecular cyclization that forms the strained azetidine ring. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this important molecule. An alternative pathway involving the resolution of a racemic mixture is also discussed.

Introduction: The Significance of the Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in pharmaceutical research. Their inherent ring strain and well-defined three-dimensional geometry make them attractive bioisosteres for various functional groups, enabling the exploration of novel chemical space and the enhancement of pharmacological properties such as metabolic stability, solubility, and target-binding affinity. (2S)-azetidine-2-carboxylic acid, a proline analogue, is of particular importance as its incorporation into peptide-based therapeutics can induce specific conformational constraints, leading to improved potency and selectivity. The N-benzyl derivative is a key intermediate, often used in the synthesis of more complex molecules.

This guide will focus on a stereoselective synthesis of ethyl (2S)-1-benzylazetidine-2-carboxylate, a common ester derivative used in subsequent coupling reactions.

Strategic Overview of the Synthesis

Two primary strategies are commonly employed for the synthesis of enantiomerically pure (2S)-1-benzylazetidine-2-carboxylate.

  • Pathway 1: Chiral Pool Synthesis from L-Aspartic Acid. This is an elegant approach that leverages the inherent stereochemistry of a natural amino acid to establish the desired configuration at the C2 position of the azetidine ring.

  • Pathway 2: Racemic Synthesis and Chiral Resolution. This method involves the non-stereoselective synthesis of the azetidine ring, followed by the separation of the enantiomers, typically through the formation of diastereomeric salts with a chiral resolving agent.

This guide will provide a detailed protocol for Pathway 1 and a summary of Pathway 2 as a viable alternative.

Overall Synthetic Workflow (Pathway 1) ```dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="L-Aspartic Acid"]; B [label="Protection of Amino and Carboxylic Acid Groups"]; C [label="Selective Reduction of Side-Chain Ester"]; D [label="Activation of Primary Alcohol"]; E [label="Intramolecular Cyclization"]; F [label="N-Benzylation"]; G [label="Esterification"]; H [label="Ethyl (2S)-1-benzylazetidine-2-carboxylate"];

A -> B [label=" (Boc)2O, TMSCl, MeOH\n then NaOH"]; B -> C [label=" Ethyl Chloroformate, NMM\n then NaBH4"]; C -> D [label=" MsCl, Et3N"]; D -> E [label=" Base (e.g., K2CO3)"]; E -> F [label=" Benzyl Bromide, Base"]; F -> G [label=" EtOH, H2SO4 (cat.)"]; G -> H; }

Caption: Mechanism of the intramolecular SN2 reaction to form the azetidine ring.

Protocol:

  • The crude mesylated intermediate is dissolved in acetonitrile.

  • Cesium carbonate is added, and the mixture is heated to around 55 °C.

  • The reaction is stirred for several hours until the starting material is consumed.

  • The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to give methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate.

Step 5: N-Benzylation and Deprotection

Expertise & Experience: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM), and the resulting secondary amine is then benzylated. Benzylation is typically achieved by reacting the azetidine with benzyl bromide in the presence of a base like potassium carbonate to scavenge the HBr byproduct.

Protocol:

  • The Boc-protected azetidine is dissolved in DCM, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.

  • The crude azetidine salt is dissolved in acetonitrile, and potassium carbonate and benzyl bromide are added.

  • The reaction mixture is stirred at room temperature overnight.

  • The solids are filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to yield methyl (2S)-1-benzylazetidine-2-carboxylate.

Step 6: Esterification to Ethyl Ester

Expertise & Experience: While the methyl ester may be suitable for some applications, the ethyl ester is also a common derivative. If the synthesis yielded the carboxylic acid, a Fischer esterification can be performed. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. T[1][2][3][4][5][6][7]o drive the equilibrium towards the product, a large excess of the alcohol (ethanol in this case) is used as the solvent, and a catalytic amount of a strong acid like sulfuric acid is employed.

[1][2][3][4][5][6][7]Protocol:

  • (2S)-1-benzylazetidine-2-carboxylic acid is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The reaction mixture is heated at reflux for several hours, with reaction progress monitored by TLC.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl (2S)-1-benzylazetidine-2-carboxylate, which can be further purified by column chromatography.

Alternative Pathway: Racemic Synthesis and Chiral Resolution

An alternative and often practical approach on a larger scale is the synthesis of racemic 1-benzylazetidine-2-carboxylic acid followed by chiral resolution.

[8][9][10]Workflow for Racemic Synthesis and Resolution

Resolution_Workflow A Racemic 1-benzylazetidine-2-carboxylic acid B Diastereomeric Salt Formation A->B (R)-(-)-1-phenylethylamine C Fractional Crystallization B->C D (S)-1-benzylazetidine-2-carboxylic acid C->D Acidification E Esterification D->E EtOH, H2SO4 (cat.) F Ethyl (2S)-1-benzylazetidine-2-carboxylate E->F

Caption: Workflow for the chiral resolution of racemic 1-benzylazetidine-2-carboxylic acid.

Summary of the Protocol:

  • Synthesis of Racemic Acid: Racemic 1-benzylazetidine-2-carboxylic acid can be synthesized from γ-butyrolactone through bromination, esterification, reaction with benzylamine to form the racemic azetidine ester, and subsequent hydrolysis.

  • Chiral Resolution: The racemic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral amine, such as (R)-(-)-1-phenylethylamine. T[11][12]he resulting diastereomeric salts have different solubilities, allowing for the selective crystallization of one diastereomer.

  • Isolation of the (S)-enantiomer: The crystallized diastereomeric salt is isolated by filtration. The carboxylic acid is then liberated by treatment with an acid, and the chiral amine is removed by extraction.

  • Esterification: The resulting enantiomerically enriched (2S)-1-benzylazetidine-2-carboxylic acid is then esterified as described in Pathway 1.

Quantitative Data Summary

StepReactantsProductsTypical Yield
Pathway 1
1. Protection of L-Aspartic AcidL-Aspartic acid, (Boc)₂O, TMSCl, MeOH, NaOHMethyl N-Boc-L-aspartate85-95%
2. Selective ReductionMethyl N-Boc-L-aspartate, Ethyl Chloroformate, NMM, NaBH₄N-Boc-L-homoserine methyl ester80-90%
3. Activation of AlcoholN-Boc-L-homoserine methyl ester, MsCl, Et₃NMesylated intermediate>95% (crude)
4. Intramolecular CyclizationMesylated intermediate, Cs₂CO₃Methyl (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylate70-85%
5. N-Benzylation and DeprotectionBoc-protected azetidine, TFA, Benzyl Bromide, K₂CO₃Methyl (2S)-1-benzylazetidine-2-carboxylate60-75%
6. Esterification(2S)-1-benzylazetidine-2-carboxylic acid, Ethanol, H₂SO₄Ethyl (2S)-1-benzylazetidine-2-carboxylate85-95%
Pathway 2
1. Chiral ResolutionRacemic 1-benzylazetidine-2-carboxylic acid, (R)-(-)-1-phenylethylamine(2S)-1-benzylazetidine-2-carboxylic acid35-45%

Characterization Data

Ethyl (2S)-1-benzylazetidine-2-carboxylate

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.95 (t, J = 8.0 Hz, 1H, Aze-CH), 3.75 (d, J = 13.0 Hz, 1H, Ph-CH₂), 3.65 (d, J = 13.0 Hz, 1H, Ph-CH₂), 3.40-3.30 (m, 1H, Aze-CH₂), 3.20-3.10 (m, 1H, Aze-CH₂), 2.40-2.25 (m, 2H, Aze-CH₂), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 68.0 (Aze-CH), 60.5 (-OCH₂CH₃), 58.0 (Ph-CH₂), 53.0 (Aze-CH₂), 28.0 (Aze-CH₂), 14.2 (-OCH₂CH₃).

Safety and Handling

  • Benzyl Bromide: Is a lachrymator and is corrosive. I[13][14][15][16]t should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. I[13][14][15][16]t is incompatible with strong bases, amines, and oxidizing agents. *[15] Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). A[1][2][17][18][19]ll manipulations must be performed in a fume hood, and care should be taken to avoid contact with moisture. A[1][2][17][18][19]ppropriate PPE, including acid-resistant gloves and a face shield, is essential. *[1][2][17][18][19] Sodium Borohydride: Is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care, and reactions should be quenched slowly and cautiously.

  • Strong Acids (H₂SO₄, TFA): Are corrosive and should be handled with appropriate care, including the use of gloves and safety glasses.

Conclusion

The synthesis of ethyl (2S)-1-benzylazetidine-2-carboxylate presented herein, primarily through a stereoselective route from L-aspartic acid, offers a reliable and well-documented pathway for obtaining this valuable chiral building block. The key to success lies in the careful execution of each step, particularly the intramolecular cyclization to form the strained azetidine ring. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for its application in the development of novel therapeutics and other advanced materials. The alternative resolution-based pathway also provides a practical option, especially for larger-scale production.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015).
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride.
  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide.
  • INCHEM. (2021). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • Standard Operating Procedures for the University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride.
  • Reddit. (2021). How dangerous is thionyl chloride?. Retrieved from [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(24), 8437-8440.
  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • European Patent Office. (2000).
  • Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid (CN103467350A).
  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine.
  • Chemistry LibreTexts. (2024). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • European Patent Office. (1997). PROCESS FOR THE PRODUCTION OF L-ASPARTIC ACID (EP 0752476 A1).
  • World Intellectual Property Organization. (1996). PROCESS FOR THE PRODUCTION OF L-ASPARTIC ACID (WO/1996/017950).
  • Google Patents. (1985). Synthesis of N-benzyloxycarbonyl-L-aspartic acid (US4523026A).
  • PubMed. (2005). Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.).
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25567-25575.
  • Kuriyama, M., Uesugi, S., & Onomura, O. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1036615.
  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2647.
  • Alabugin, I. V., Gilmore, K., & Mohamed, R. K. (2016). The Baldwin Rules: Revised and Extended. WIREs Computational Molecular Science, 6(5), 489-532.
  • Faigl, F., Fogassy, E., Nógrádi, M., Pálovics, E., & Schindler, J. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings, 37, 1366-1369.
  • Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl-2-azetidinone. Retrieved from [Link]

  • University of California, Irvine. (2011). Chem 117 Reference Spectra Spring 2011.
  • The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)
  • Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]

  • ACS Publications. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • ACS Publications. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2005). Efficient Route to (S)-azetidine-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl (2S)-1-benzylazetidine-2-carboxylate

The following technical guide details the spectroscopic characterization of methyl (2S)-1-benzylazetidine-2-carboxylate , a critical intermediate in the synthesis of peptidomimetics and proline isosteres. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of methyl (2S)-1-benzylazetidine-2-carboxylate , a critical intermediate in the synthesis of peptidomimetics and proline isosteres.

Executive Summary & Compound Significance

Methyl (2S)-1-benzylazetidine-2-carboxylate (CAS: 103502-34-7 for S-isomer; 18085-37-5 for racemate) represents a pivotal scaffold in medicinal chemistry.[1] As a constrained analogue of proline, the azetidine ring introduces specific conformational rigidity, influencing the secondary structure of peptides (e.g.,


-turns).

This guide provides a rigorous, self-validating framework for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Core Structural Features[2][3][4][5][6][7][8][9][10]
  • Azetidine Ring: A highly strained 4-membered nitrogen heterocycle.

  • Chiral Center (C2): Defines the (S)-configuration, critical for bioactivity.

  • N-Benzyl Group: A protecting group that provides UV chromophores and diagnostic NMR signals.

  • Methyl Ester: The C-terminus functionality.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid conformation of the azetidine ring, combined with the slow inversion of the pyramidal nitrogen at lower temperatures, can lead to complex splitting patterns. The data below represents the compound in CDCl


  at 298 K.

H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.25 – 7.35 Multiplet (m)5HAr-H (Phenyl)Diagnostic for the benzyl protecting group.
3.85 & 3.62 Doublet of Doublets (AB System) or Broad Singlet2HPh-CH

-N
Critical Validation Point: Often appears as an AB quartet (

Hz) due to the chiral center at C2 making these protons diastereotopic.
3.71 Singlet (s)3HCOOCH

Sharp singlet confirming the methyl ester.
3.45 Triplet (t) or dd1HRing C(2)-H The chiral proton. Multiplicity depends on ring puckering and dihedral angles with C3 protons.
3.15 – 3.25 Multiplet (m)1HRing C(4)-H

Deshielded due to proximity to Nitrogen.
2.95 – 3.05 Multiplet (m)1HRing C(4)-H

Diastereotopic partner to the proton above.
2.35 – 2.45 Multiplet (m)1HRing C(3)-H

High field region; distinct from pyrrolidine analogs.
2.10 – 2.20 Multiplet (m)1HRing C(3)-H

Often complex due to geminal and vicinal coupling.

C NMR Data (100 MHz, CDCl

)
Shift (

ppm)
AssignmentInterpretation
173.5 C =O (Ester)Typical ester carbonyl range.
137.8 Ar-C (Ipso)Quaternary carbon of the benzyl group.
129.1, 128.3, 127.2 Ar-C (Ortho, Meta, Para)Typical aromatic signals.
66.8 Ring C -2Alpha to both Nitrogen and Carbonyl; most deshielded ring carbon.
62.5 Ph-C H

-N
Benzylic carbon.
53.5 Ring C -4Alpha to Nitrogen.
51.9 OC H

Methyl ester carbon.
23.1 Ring C -3Beta carbon; most shielded ring signal.
B. Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or KBr pellet.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
1735 – 1750

(C=O) Stretch
Strong, sharp band indicating the ester. Higher frequency than acyclic esters due to ring strain effects on the adjacent nitrogen.
2950 – 2850

(C-H) Stretch
Aliphatic C-H bonds of the azetidine ring.
1150 – 1200

(C-O) Stretch
C-O-C stretch of the methyl ester.
700 & 750

(C-H) Bending
Monosubstituted benzene ring (benzyl group).
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 205.25 g/mol

Fragmentation Logic (EI/ESI):

  • [M+H]

    
    :  Observed at m/z 206.1 .
    
  • Base Peak (m/z 91): The tropylium ion (C

    
    H
    
    
    
    ), characteristic of benzyl groups.
  • Fragment (m/z 146): Loss of the carbomethoxy group (-COOCH

    
    , mass 59).
    
  • Fragment (m/z 114): Loss of the benzyl group (less common in soft ionization).

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration, specifically for the diastereotopic benzylic protons.

  • Solvent Selection: Use CDCl

    
      (99.8% D) neutralized with basic alumina or silver foil if the amine is acid-sensitive.
    
  • Concentration: Dissolve 5–10 mg of the oil/solid in 0.6 mL of solvent. High concentrations can cause line broadening due to viscosity or aggregation.

  • Shimming: Focus on the CHCl

    
      residual peak (7.26 ppm). Ensure the linewidth is < 0.5 Hz.
    
  • Acquisition:

    • Relaxation delay (

      
      ): Set to 2.0–5.0 seconds  to ensure full relaxation of the quaternary benzylic carbon and carbonyls.
      
    • Scans: 16 (Proton), 256+ (Carbon).

Protocol 2: Impurity Validation (Self-Validating System)

Use the following logic gate to validate your sample against common synthetic byproducts.

  • Check 1: Ring Opening?

    • Observation: Disappearance of multiplets at 2.1–2.4 ppm; appearance of signals > 5.0 ppm (alkene) or broad singlets (hydrolysis).

    • Cause: Acid-catalyzed ring opening to homoserine derivatives.

  • Check 2: Hydrolysis?

    • Observation: Loss of Methyl Singlet (3.71 ppm).

    • Cause: Saponification of the methyl ester to the free acid.

  • Check 3: Racemization?

    • Observation: In the presence of a chiral shift reagent (e.g., Eu(hfc)

      
      ), the methyl ester singlet splits into two distinct peaks.
      
    • Cause: Base-catalyzed epimerization at C2.

Visualizations

Diagram 1: Analytical Workflow for Structural Confirmation

This workflow illustrates the logical sequence of experiments required to certify the compound's identity.

AnalyticalWorkflow Start Crude Product TLC TLC Screening (Hex/EtOAc) Start->TLC Isolation Column Chromatography (Silica Gel) TLC->Isolation PureSample Isolated Oil/Solid Isolation->PureSample MS Mass Spectrometry (Check m/z 206) PureSample->MS IR FT-IR (Check 1740 cm-1) PureSample->IR H_NMR 1H NMR (Check AB System & Ring Pucker) PureSample->H_NMR C_NMR 13C NMR (Check C2 @ 66.8 ppm) PureSample->C_NMR Decision Spectra Match? MS->Decision IR->Decision H_NMR->Decision C_NMR->Decision Fail Recalibrate/Repurify Decision->Fail No Success Batch Release Decision->Success Yes Fail->Isolation Re-column

Caption: Step-by-step analytical workflow ensuring rigorous quality control from crude synthesis to final batch release.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation aids in distinguishing the product from isomers.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ = 206 Tropylium Tropylium Ion [C7H7]+ = 91 (Base Peak) M_Ion->Tropylium Bn cleavage Frag_Ester Loss of COOMe [M-59]+ = 146 M_Ion->Frag_Ester Alpha cleavage

Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry for N-benzyl azetidine esters.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Baldwin, J. E., et al. (1993). Synthesis of Azetidine-2-carboxylic Acid Derivatives. Tetrahedron.

  • ChemicalBook. (2024). Methyl 1-benzylazetidine-2-carboxylate Product Data.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for shift prediction).

Sources

Foundational

Stereochemical Architecture and Synthetic Utility of (2S)-1-Benzylazetidine-2-Carboxylate

A Technical Guide for Peptidomimetic Design Executive Summary (2S)-1-benzylazetidine-2-carboxylate is the N-benzylated derivative of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline. In drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Peptidomimetic Design

Executive Summary

(2S)-1-benzylazetidine-2-carboxylate is the N-benzylated derivative of L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline. In drug discovery, this scaffold serves as a critical conformational constraint . Unlike proline, which typically induces


-turns in peptide backbones, the azetidine ring forces the peptide backbone into a distinct geometry, often favoring 

-turns due to the restricted

(phi) and

(psi) torsion angles.[1][2]

This guide details the stereochemical integrity, synthetic pathways, and validation protocols for this high-value intermediate, specifically addressing the challenge of maintaining the (2S) configuration during ring closure.

Stereochemical Architecture & Conformational Bias

The utility of (2S)-1-benzylazetidine-2-carboxylate lies in its ability to restrict conformational space more aggressively than proline.

  • Ring Strain: The azetidine ring possesses approximately 26 kcal/mol of ring strain. This strain influences the acidity of the

    
    -proton and the reactivity of the ring toward nucleophiles.
    
  • Pucker & Planarity: Unlike the five-membered pyrrolidine ring of proline, which adopts an envelope conformation, the four-membered azetidine ring is puckered (butterfly conformation) with a puckering angle of roughly 25–30°.

  • Turn Induction:

    • L-Proline: Promotes type I/II

      
      -turns.
      
    • L-Azetidine-2-carboxylate: Promotes

      
      -turns  (a 3-residue turn involving a hydrogen bond between residue 
      
      
      
      and
      
      
      ).
Diagram 1: Conformational Constraint Logic

The following diagram illustrates the structural divergence between Proline and Azetidine scaffolds in peptidomimetic design.

ConformationalLogic cluster_0 Native Residue cluster_1 Target Scaffold Proline L-Proline (5-membered ring) BetaTurn Induces Beta-Turns (C=O(i) ... H-N(i+3)) Proline->BetaTurn Native Folding Aze (2S)-1-Benzyl-Aze (4-membered ring) GammaTurn Induces Gamma-Turns (C=O(i) ... H-N(i+2)) Aze->GammaTurn Tight Turn Constraint Restricted Phi/Psi Angles High Ring Strain (~26 kcal/mol) Aze->Constraint Structural Consequence Constraint->GammaTurn

Caption: Comparison of conformational biases between Proline and Azetidine-2-carboxylate scaffolds.

Synthetic Pathways and Stereocontrol

Synthesizing the (2S) enantiomer requires a route that preserves the chiral center derived from the starting material (chiral pool synthesis). The most robust method utilizes L-Homoserine Lactone or L-2,4-Diaminobutyric acid derivatives.

The Challenge of Racemization

The


-proton of azetidine-2-carboxylates is acidic. Under strong basic conditions required for some cyclizations, the intermediate enolate can racemize. Furthermore, the ring strain lowers the activation energy for ring-opening, making the molecule sensitive to nucleophilic attack if not handled correctly.
Recommended Pathway: Modified Miyoshi/Baldwin Cyclization

This route relies on the intramolecular displacement of a


-leaving group by the 

-amine (or vice-versa, depending on protection). The preferred route for the N-benzyl derivative maintains the chiral center established in L-methionine or L-homoserine.

Mechanism: 4-exo-tet cyclization (Favored by Baldwin’s Rules).

SynthesisFlow Start L-Methionine / L-Homoserine (Chiral Pool Source) Step1 1. Lactonization 2. N-Benzylation Start->Step1 Intermediate1 N-Benzyl-L-Homoserine Lactone Step1->Intermediate1 Step2 Ring Opening (HBr/HOAc) (Gamma-Bromination) Intermediate1->Step2 Intermediate2 N-Benzyl-2-amino-4-bromobutyric acid (Alpha-center retained) Step2->Intermediate2 Step3 Cyclization (Base/Heat) Intramolecular SN2 Intermediate2->Step3 4-exo-tet Product (2S)-1-Benzylazetidine-2-carboxylate Step3->Product

Caption: Stereoretentive synthesis of (2S)-1-benzylazetidine-2-carboxylate from chiral pool precursors.

Detailed Experimental Protocol

This protocol describes the synthesis starting from L-Homoserine lactone hydrobromide , a commercially available chiral precursor.

Phase 1: Preparation of N-Benzyl-L-Homoserine Lactone
  • Reagents: L-Homoserine lactone HBr, Benzaldehyde, Sodium Triacetoxyborohydride (STAB), DCM.

  • Procedure:

    • Suspend L-homoserine lactone HBr (1.0 eq) in DCM. Add TEA (1.0 eq) to free the amine.

    • Add Benzaldehyde (1.1 eq) and stir for 30 min to form the imine.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Critical Control: Maintain temperature < 5°C during addition to prevent side reactions.

    • Quench with saturated NaHCO3. Extract with DCM.

    • Yield: Expect >85%. The product is the N-benzyl lactone.

Phase 2: Ring Opening and Activation
  • Reagents: HBr (33% in Acetic Acid).

  • Procedure:

    • Dissolve the N-benzyl lactone in HBr/AcOH.

    • Heat to 40–50°C for 2–4 hours. This cleaves the lactone to form N-benzyl-2-amino-4-bromobutyric acid hydrobromide.

    • Remove volatiles in vacuo.

    • Note: Do not overheat (>60°C) to avoid racemization of the

      
      -center.
      
Phase 3: Cyclization (The Critical Step)
  • Reagents: Ethanol (absolute), NaHCO3 or KOH (carefully titrated).

  • Procedure:

    • Dissolve the bromo-acid residue in absolute ethanol.

    • Reflux the solution while adding base (NaHCO3) to neutralize the HBr and promote cyclization.

    • Mechanism: The secondary amine attacks the

      
      -carbon, displacing the bromide.
      
    • Monitoring: Monitor by TLC (ninhydrin stain will be weak/different; use UV for benzyl).

    • Filter salts and concentrate.

Phase 4: Isolation & Purification
  • Crystallization: The zwitterionic acid can often be crystallized from EtOH/Ether.

  • Esterification (Optional but recommended for analysis): Treat with thionyl chloride in methanol to generate Methyl (2S)-1-benzylazetidine-2-carboxylate . This is easier to analyze by Chiral HPLC.

Validation & Analysis (Self-Validating Systems)

To ensure the product is the (2S) enantiomer and not the racemate or the (2R) inverted product, you must perform the following checks.

Table 1: Analytical Specifications
TestMethodExpected Result (for (S)-isomer)
Optical Rotation Polarimetry (

)
Negative rotation (typically

to

depending on solvent/salt). Note: L-Proline is negative; L-Aze is also negative.
Enantiomeric Excess Chiral HPLC> 98% ee. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.
NMR Confirmation 1H NMR (CDCl3)Distinct multiplets for ring protons.

-H usually appears ~3.5-4.0 ppm.
Mass Spectrometry LC-MS (ESI+)[M+H]+ = 192.1 (for acid), 206.1 (for methyl ester).
Troubleshooting Racemization

If the optical rotation is low or HPLC shows a split peak:

  • Check Phase 3 Temperature: High heat with strong base (KOH/NaOH) promotes racemization via enolization. Use weaker bases (NaHCO3) or lower temperatures.

  • Check Starting Material: Ensure L-Homoserine lactone was optically pure.

Applications in Drug Discovery[3][4]
  • Thrombin Inhibitors: The azetidine scaffold is used to replace proline in the P2 position of thrombin inhibitors (e.g., Melagatran/Ximelagatran derivatives), improving potency by locking the conformation.

  • CNS Agents: (2S)-Azetidine derivatives act as glutamate transporter inhibitors.

  • Peptide Stapling: The rigid angle of the azetidine ring is used to initiate helices or stabilize turns in macrocyclic peptides.

References
  • Miyoshi, M., et al. (1973). "A Novel Synthesis of Optically Active Azetidine-2-carboxylic Acid." Chemistry Letters. Link

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Zagari, A., et al. (1990).[3] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[3] Link

  • PubChem. (2024). "Azetidine-2-carboxylic acid."[2][4][5][6][7] National Library of Medicine. Link

Sources

Exploratory

Safe Handling and Management of Benzylazetidine Compounds in Drug Discovery

Introduction: The Strained Ring Paradox In medicinal chemistry, benzylazetidine compounds occupy a critical "Goldilocks" zone. The azetidine ring, with a strain energy of approximately 25.4 kcal/mol , offers unique vecto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strained Ring Paradox

In medicinal chemistry, benzylazetidine compounds occupy a critical "Goldilocks" zone. The azetidine ring, with a strain energy of approximately 25.4 kcal/mol , offers unique vectors for drug design—rigidifying pendant groups and lowering lipophilicity compared to piperidines or pyrrolidines.[1] However, this same ring strain makes them thermodynamically primed for ring-opening reactions and cationic polymerization.

The N-benzyl group acts as a stabilizing protecting group, reducing volatility and modulating the basicity of the ring nitrogen. Yet, it does not eliminate the inherent reactivity of the four-membered ring. This guide synthesizes field-proven protocols to handle these compounds safely, preventing the two most common failure modes: uncontrolled polymerization and acid-mediated decomposition .

Hazard Identification & Risk Profiling

Chemical Hazards: The Ring-Opening Threat

The primary hazard of benzylazetidines is not just their toxicity, but their chemical instability in the presence of electrophiles and acids.

  • Cationic Ring-Opening Polymerization (CROP): Upon protonation or alkylation, the azetidine ring becomes an activated azetidinium ion. This species is highly susceptible to nucleophilic attack by another neutral azetidine molecule, leading to rapid, exothermic polymerization.[1]

  • Acid Sensitivity: Standard silica gel is acidic enough (pH ~5) to trigger ring opening or streaking during purification.

  • Thermodynamic Instability: While kinetically stable at room temperature, elevated temperatures (>100°C) can overcome the activation energy barrier for ring fragmentation.

Health Hazards[2][3][4]
  • Corrosivity: Like most low-molecular-weight amines, benzylazetidines are corrosive to mucous membranes, eyes, and skin.[1]

  • Acute Toxicity: Generally classified as Harmful if swallowed (H302) or Toxic (H301) depending on the specific derivative.

  • Alkylating Potential: The strained ring can act as a weak alkylating agent towards biological nucleophiles (e.g., DNA), posing a theoretical genotoxic risk, although the bulky benzyl group mitigates this compared to simple azetidines.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Engineering Controls
  • Primary Barrier: All handling of neat liquids or fine solids must occur within a certified chemical fume hood.

  • Atmosphere: Store and react under an inert atmosphere (Nitrogen or Argon). Oxygen can promote N-oxide formation, which may trigger ring opening.[2]

PPE Selection Logic

Standard nitrile gloves may offer insufficient protection against benzyl-substituted amines due to their lipophilicity.[2]

PPE_Selection Figure 1: Risk-Based PPE Selection Logic for Benzylazetidines Start Handling Benzylazetidine State Physical State? Start->State Solid Solid / Salt Form State->Solid Liquid Neat Liquid / Solution State->Liquid Level1 Level 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Solid->Level1 Low Dust Risk Qty Quantity? Liquid->Qty Small < 100 mg Qty->Small Analytical Large > 100 mg Qty->Large Prep/Synthesis Small->Level1 Level2 Level 2 PPE: Laminated Film Gloves (Silver Shield) Chemical Goggles Face Shield (if splash risk) Large->Level2

Storage and Stability Protocols

The Golden Rule: Treat benzylazetidines as "metastable" intermediates.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards kinetic energy available for dimerization/polymerization.[2]
Atmosphere Argon or Nitrogen Prevents formation of N-oxides; moisture exclusion prevents hydrolysis.[2]
Container Amber Glass Protects from UV degradation; glass is inert compared to certain plastics which may leach plasticizers.
Additives None (Neat) or HCl Salt The hydrochloride salt is significantly more stable than the free base, as the protonated nitrogen is less nucleophilic (preventing self-polymerization).

Critical Experimental Workflows

Reaction Setup: Controlling Exotherms

When functionalizing the benzylazetidine core (e.g., lithiation or nucleophilic substitution), the release of ring strain energy can contribute to thermal runaway.[1]

  • Dilution: Maintain reaction concentrations below 0.2 M to minimize intermolecular polymerization events.

  • Cryogenic Addition: Add reagents (especially strong bases like n-BuLi) at -78°C.[2]

  • Slow Warming: Allow reactions to warm to room temperature only if necessary, and monitor closely.

Purification: The "Basified Silica" Technique

Failure Mode: Running a benzylazetidine free base through a standard silica column often results in complete loss of material due to acid-catalyzed decomposition.

Protocol:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1-2% Triethylamine (Et3N) .

  • Elution: Run the column with 1% Et3N in the eluent system.

  • Rationale: The Et3N neutralizes the acidic silanol (Si-OH) sites on the silica, preventing the azetidine nitrogen from protonating and sticking or decomposing.

Quenching Reactive Intermediates

Safe quenching is vital to prevent rapid hydrolysis or polymerization during workup.[2]

Quench_Workflow Figure 2: Safe Quenching Protocol to Prevent Acidolysis Rxn Reaction Mixture (Reactive Azetidine) Cool Cool to 0°C Rxn->Cool Buffer Add Buffer/Base (Sat. NaHCO3 or NH4Cl) Cool->Buffer Slow Addition Check Check pH (Target pH 8-9) Buffer->Check Check->Buffer pH < 7 (Risk of Acidolysis) Extract Extract w/ DCM Check->Extract pH OK

Degradation Pathways[5]

Understanding how the molecule dies is the key to keeping it alive. The diagram below illustrates the two primary degradation routes that must be avoided.

Degradation_Pathways Figure 3: Primary Degradation Mechanisms (Acid/Nucleophile Mediated) Azetidine Benzylazetidine (Intact Ring) Protonation Acidic Conditions (H+) Azetidine->Protonation Activation Nucleophile Nucleophile Attack (Nu-) Protonation->Nucleophile S_N2 Attack Polymer Polymerization (Insoluble Gum) Protonation->Polymer Self-Reaction (CROP) RingOpen Ring Opening (Linear Amine) Nucleophile->RingOpen Hydrolysis

[1]

Emergency Procedures

Spills[1][2][4][6]
  • Small Spills (< 10 mL): Absorb with vermiculite or sand. Do not use paper towels (reaction with amines can be exothermic). Neutralize with weak acid (citric acid) only if the specific derivative is known to be non-polymerizable under those conditions; otherwise, treat as hazardous organic waste immediately.

  • Decontamination: Wipe surfaces with a dilute soap solution. Avoid bleach (hypochlorite), which can form chloramines with azetidine residues.[1]

First Aid[4]
  • Eye Contact: Immediate irrigation for 15 minutes .[3] Azetidines are lipophilic amines and can penetrate the cornea rapidly.

  • Skin Contact: Wash with soap and water.[4][5][3] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases transdermal absorption.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3161318, 1-Benzylazetidine-3-carboxylic acid.[2] Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International. (General reference on Azetidine reactivity and ring strain).

  • Goethals, E. J. (1974). Cationic Ring-Opening Polymerization of Azetidines.[6] Journal of Polymer Science. (Foundational text on CROP mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Notes: Strategic Incorporation of Methyl (2S)-1-Benzylazetidine-2-carboxylate in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed Introduction: Beyond Proline The strategic incorporation of non-proteinogenic amino acids is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: Beyond Proline

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide and peptidomimetic drug design. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, offers a unique tool for modulating peptide structure and function.[1] Replacing proline with Aze can significantly alter the conformational properties of a peptide.[1][2] Specifically, peptides containing Aze residues tend to be more flexible than their proline-containing counterparts.[1][3] This increased flexibility arises from reduced steric constraints, which can destabilize highly ordered structures like the collagen triple helix and perturb polyproline helices.[1][2]

This application note provides a comprehensive guide to the use of methyl (2S)-1-benzylazetidine-2-carboxylate , a key protected precursor, for the seamless incorporation of Aze residues into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). We will detail the preparation of the active building block, its coupling during an SPPS cycle, and the final deprotection steps required to yield the target peptide.

The Building Block: From Protected Ester to Active Monomer

The title compound, methyl (2S)-1-benzylazetidine-2-carboxylate, serves as a stable, storable precursor. The N-benzyl (Bn) group protects the secondary amine, while the methyl ester protects the carboxylic acid. To be used in peptide synthesis, the methyl ester must be cleaved to reveal the free carboxylic acid, making it available for activation and coupling. This is typically achieved through saponification.

Table 1: Properties of the Precursor Molecule
PropertyValueSource
IUPAC Name methyl (2S)-1-benzylazetidine-2-carboxylate-
CAS Number 127382-20-1-
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.25 g/mol [4]
Canonical SMILES COC(=O)[C@@H]1CCN1CC1=CC=CC=C1-
Protocol 1: Saponification to (2S)-1-Benzylazetidine-2-carboxylic acid

This protocol describes the conversion of the methyl ester precursor to the free acid required for peptide coupling.

Rationale: Saponification is a classic hydrolysis reaction where an ester is treated with a base (like NaOH or KOH) to yield a carboxylate salt.[5] A subsequent acidic workup protonates the carboxylate to give the desired free carboxylic acid.[5]

Materials:

  • Methyl (2S)-1-benzylazetidine-2-carboxylate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve methyl (2S)-1-benzylazetidine-2-carboxylate in methanol.

  • Add 1.2 equivalents of 1 M NaOH solution dropwise while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Remove methanol under reduced pressure.

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1 M HCl. A precipitate may form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2S)-1-benzylazetidine-2-carboxylic acid.

G cluster_0 Preparation of Active Building Block Start Methyl (2S)-1-benzyl- azetidine-2-carboxylate Sapon Saponification (1. NaOH, MeOH; 2. HCl) Start->Sapon Base Hydrolysis End (2S)-1-Benzylazetidine -2-carboxylic acid (Ready for Coupling) Sapon->End Acidic Workup

Caption: Preparation of the active azetidine building block.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the N-benzyl protected Aze monomer follows the standard workflow of Fmoc-based SPPS.[6][7] The process involves the iterative deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated amino acid.[8]

The SPPS Cycle for Aze Incorporation

The core of the process is the coupling step. The carboxylic acid of (2S)-1-benzylazetidine-2-carboxylic acid must be activated to form a reactive intermediate that readily acylates the free N-terminal amine of the growing peptide chain on the solid support.[9][10]

G Resin Peptide-Resin (Fmoc-AA-...-Resin) Deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Step 2: DMF Wash Deprotect->Wash1 Removes Fmoc adducts Couple Step 3: Coupling (Activated Aze-Bn + DIPEA in DMF) Wash1->Couple Exposes N-terminal amine Wash2 Step 4: DMF/DCM Wash Couple->Wash2 Forms new peptide bond Next Next Cycle or Final Deprotection Wash2->Next Next->Deprotect Chain Elongation

Caption: Workflow for SPPS incorporation of Aze.

Protocol 2: Manual SPPS Coupling of (2S)-1-Benzylazetidine-2-carboxylic acid

This protocol outlines a single coupling cycle using HATU, a highly efficient aminium-based coupling reagent.[11]

Materials:

  • Fmoc-deprotected peptide-resin (e.g., on Rink Amide resin)

  • (2S)-1-Benzylazetidine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.[7]

  • Activation Solution: In a separate vial, dissolve 3 equivalents of (2S)-1-benzylazetidine-2-carboxylic acid and 2.9 equivalents of HATU in DMF.

    • Causality: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is susceptible to nucleophilic attack by the peptide's N-terminal amine.[9][12]

  • Activation: Add 6 equivalents of DIPEA to the activation solution. The solution may change color.

    • Causality: DIPEA acts as a base to facilitate the formation of the active ester and to neutralize the protonated N-terminal amine on the resin, ensuring it is a free, reactive nucleophile.[13]

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction (i.e., the absence of free primary/secondary amines). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[8] The resin is now ready for the next Fmoc deprotection and coupling cycle.

Table 2: Common Coupling Reagents for SPPS
Reagent ClassExamplesAdditive (if required)Rationale
Aminium/Uronium HBTU, HATU, HCTUNoneFast, efficient, forms active esters in situ. HATU is often preferred for hindered couplings.[9][11]
Phosphonium PyBOP, PyAOPNoneSimilar to aminium salts but can be less prone to causing racemization. Byproduct (HMPA from BOP) is carcinogenic.[9]
Carbodiimide DCC, DICHOBt, OxymaPureEconomical but can cause racemization if used alone. Additives suppress side reactions and act as activated ester intermediates.[9][14]

Post-Synthesis: Deprotection and Cleavage

After the full peptide sequence is assembled, two final deprotection steps are required: removal of the N-benzyl group from the Aze residue and cleavage of the peptide from the solid support, which simultaneously removes acid-labile side-chain protecting groups.

Protocol 3: N-Benzyl Group Deprotection via Catalytic Hydrogenation

Rationale: The N-benzyl group is stable to the acidic and basic conditions of Fmoc-SPPS, making it an effective protecting group. It is typically removed by catalytic hydrogenation, where a palladium catalyst facilitates the cleavage of the C-N bond in the presence of a hydrogen source.[15] This must be done before final cleavage from the resin if the peptide contains other reducible groups (like Trp, Cys, Met) that are incompatible with hydrogenation conditions after cleavage. Alternatively, it can be performed after cleavage if the peptide is stable.

Materials:

  • Peptide-resin with N-benzyl protected Aze

  • Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)

  • Methanol (MeOH) or a suitable solvent mixture (e.g., DMF/MeOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Swell the peptide-resin in the chosen solvent within a flask suitable for hydrogenation.

  • Add the palladium catalyst (typically 10-20% by weight relative to the resin).

  • Purge the flask with H₂ gas.

  • Stir the suspension under a positive pressure of H₂ (e.g., a balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by cleaving a small sample and analyzing by LC-MS to confirm the loss of the benzyl group (mass decrease of 90.05 Da).

  • Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry in the air.

  • Wash the resin thoroughly with the reaction solvent and dry it for the final cleavage step.

G cluster_1 Final Peptide Release Start Full Peptide-Resin (with N-Bn on Aze) Debenzyl N-Benzyl Deprotection (H₂, Pd/C) Start->Debenzyl Cleave Final Cleavage (TFA Cocktail) Debenzyl->Cleave Removes Bn group End Crude Peptide (Ready for Purification) Cleave->End Releases peptide & removes side-chain PG's

Caption: Post-synthesis deprotection and cleavage workflow.

Protocol 4: Final Cleavage from Resin

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the linker attaching the peptide to the resin and concurrently remove any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[11][14] Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues.[8]

Materials:

  • Dried, fully deprotected peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

Methyl (2S)-1-benzylazetidine-2-carboxylate is a valuable reagent for introducing conformational diversity into synthetic peptides. By following a carefully planned workflow involving initial saponification, standard SPPS coupling protocols, and specific N-benzyl deprotection, researchers can reliably incorporate the azetidine-2-carboxylic acid residue. This modification serves as a powerful strategy to fine-tune the structural and, consequently, the biological properties of peptide-based therapeutics and research tools.

References

  • Fields, G. B. (Ed.). (2007). Solid Phase Peptide Synthesis, A Practical Approach. Oxford University Press. Available from: [Link]

  • Mori, K., & Umemura, T. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2978–2985. Available from: [Link]

  • Nile Chemicals. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Available from: [Link]

  • Mihara, J., Ishida, Y., & Kumagai, H. (2018). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Journal of the Japan Oil Chemists' Society, 67(1), 27-33. Available from: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961–966. Available from: [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28494–28501. Available from: [Link]

  • Google Patents. (n.d.). US5468887A - Production of fatty acid methyl esters and soaps therefrom.
  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • ResearchGate. (n.d.). Resolution of D-azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzylazetidine-2-carboxylate. Retrieved from [Link]

  • O'Donoghue, A. C., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(38), 16477-16482. Available from: [Link]

  • Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Available from: [Link]

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-carboxylates. Heterocycles, 67(2), 769-775. Available from: [Link]

Sources

Application

procedure for ester hydrolysis of methyl (2S)-1-benzylazetidine-2-carboxylate

Application Note: High-Fidelity Hydrolysis of Methyl (2S)-1-Benzylazetidine-2-carboxylate Executive Summary This application note details the optimized protocol for the ester hydrolysis of methyl (2S)-1-benzylazetidine-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Hydrolysis of Methyl (2S)-1-Benzylazetidine-2-carboxylate

Executive Summary

This application note details the optimized protocol for the ester hydrolysis of methyl (2S)-1-benzylazetidine-2-carboxylate to yield (2S)-1-benzylazetidine-2-carboxylic acid. Unlike acyclic amino esters, the azetidine scaffold presents unique challenges due to ring strain (~26 kcal/mol) and the susceptibility of the


-proton to base-catalyzed epimerization. This guide prioritizes stereochemical integrity  and ring stability , utilizing a Lithium Hydroxide (LiOH) mediated pathway in a ternary solvent system.

Strategic Analysis & Mechanistic Insight

The Challenge: Stereochemical Erosion

The hydrolysis of


-amino esters is typically routine; however, the azetidine ring induces geometric constraints that can enhance the acidity of the C2 proton. Standard conditions (e.g., refluxing NaOH) pose a high risk of:
  • Epimerization: Formation of the enolate intermediate leads to the thermodynamic racemate.

  • Ring Opening: Nucleophilic attack at the ring carbons (though less likely than in aziridines) can occur under harsh conditions.

The Solution: The "Soft" Hydrolysis Approach

We utilize Lithium Hydroxide (LiOH) in a THF:MeOH:H₂O mixture.[1]

  • LiOH: The lithium cation (

    
    ) acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack by hydroxide, allowing the reaction to proceed at lower temperatures (0°C to RT) compared to Na/K counterparts.
    
  • Ternary Solvent:

    • THF:[1][2][3] Solubilizes the lipophilic N-benzyl substrate.

    • Water:[4] Essential for the hydrolysis mechanism.

    • Methanol:[1][5] Acts as a phase-transfer bridge, creating a homogeneous monophasic system.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[6]Role
Methyl (2S)-1-benzylazetidine-2-carboxylate 205.251.0Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.961.2 - 1.5Hydrolysis Base
Tetrahydrofuran (THF) 72.11SolventSolubilizer
Methanol (MeOH) 32.04SolventCo-solvent
Water (Deionized) 18.02SolventReagent
1M HCl 36.46N/ANeutralization
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Methyl (2S)-1-benzylazetidine-2-carboxylate (1.0 equiv).

  • Add THF and MeOH (3:1 ratio). The concentration of the substrate should be approximately 0.1 M to 0.2 M.

  • Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the rate of enolization relative to hydrolysis.

Step 2: Saponification

  • Dissolve LiOH·H₂O (1.2 equiv) in a minimal volume of Water (volume equal to MeOH used).

  • Add the aqueous LiOH solution dropwise to the cold ester solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 192.1). Reaction is typically complete within 2–4 hours .

Step 3: Workup & Isolation (The Critical Isoelectric Step) Note: The product is an amino acid and will exist as a zwitterion or salt depending on pH.

  • Concentration: Evaporate the organic solvents (THF/MeOH) under reduced pressure at <40°C. Do not evaporate to dryness; leave the aqueous phase.

  • Neutralization: Cool the remaining aqueous residue to 0°C. Carefully adjust the pH to ~5.0–6.0 (the approximate isoelectric point) using 1M HCl.

    • Observation: The product, (2S)-1-benzylazetidine-2-carboxylic acid, often precipitates at this pH due to low solubility of the zwitterion.

  • Extraction (Method A - If precipitate forms): Filter the solid, wash with cold water and ether, and dry under vacuum.

  • Extraction (Method B - If no precipitate):

    • Adjust pH to ~3-4.

    • Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1). Note: Amino acids are often difficult to extract; however, the N-benzyl group adds significant lipophilicity.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[3][5]

Process Visualization

The following diagram illustrates the reaction workflow and decision logic for isolation.

G Start Methyl (2S)-1-benzylazetidine-2-carboxylate (Substrate) Solvent Dissolve in THF:MeOH (3:1) Cool to 0°C Start->Solvent Reagent Add LiOH (aq) (1.2 equiv) Solvent->Reagent Reaction Stir at RT (2-4 hrs) Monitor: TLC/LCMS Reagent->Reaction Evap Evaporate Organics (Retain Aqueous Phase) Reaction->Evap pH_Adj Adjust pH to 5.0 - 6.0 (Isoelectric Point) Evap->pH_Adj Decision Precipitate? pH_Adj->Decision Solid Filtration Wash: Cold H2O/Ether Decision->Solid Yes Liquid Extract with DCM or CHCl3:IPA (3:1) Decision->Liquid No Final (2S)-1-benzylazetidine-2-carboxylic acid (Pure Product) Solid->Final Liquid->Final

Figure 1: Workflow for the controlled hydrolysis and isolation of N-benzylazetidine-2-carboxylic acid.

Quality Control & Validation

To ensure the protocol was successful and the stereocenter is intact, perform the following checks:

Optical Rotation

Compare the specific rotation


 with literature values.
  • Literature Value:

    
     to 
    
    
    
    (c=1, MeOH or H2O depending on salt form). Note: Values vary significantly based on pH and solvent.
  • Acceptance Criteria: The sign of rotation must match the reference for the (S)-enantiomer.

Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:TFA (e.g., 90:10:0.1).

  • Detection: UV at 210 nm or 254 nm (benzyl chromophore).

  • Target: >98% ee.

NMR Spectroscopy
  • ¹H NMR (CDCl₃ or D₂O): Confirm the disappearance of the methyl ester singlet (~3.7 ppm).

  • ¹³C NMR: Shift of the carbonyl carbon from ~172 ppm (ester) to ~175-180 ppm (acid/carboxylate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product stuck in aqueous phase.The product is zwitterionic. Use n-Butanol or CHCl₃:IPA (3:1) for extraction.[4][5][7] Alternatively, use lyophilization and desalting resin.
Racemization Reaction temp too high or pH too alkaline.Repeat at 0°C strictly. Reduce LiOH equivalents to 1.05.
Incomplete Reaction Steric bulk of N-benzyl group.Increase reaction time, not temperature. Ensure vigorous stirring if biphasic.

References

  • Futamura, Y., et al. (2005).[6] "Efficient Route to (S)-Azetidine-2-carboxylic Acid." ResearchGate.[6] Available at: [Link]

  • Couty, F., et al. (1998). "Synthesis of enantiomerically pure azetidine-2-carboxylic acids." Tetrahedron: Asymmetry, 9(3), 429-435.
  • ACS GCI Pharmaceutical Roundtable. "Reagent Guides: Hydrolysis of Esters." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine Ring Closure &amp; Stabilization

Topic: Troubleshooting Side-Product Formation in Azetidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The "4-Exo-Tet" Challenge Welcome to the Azetidine Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side-Product Formation in Azetidine Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "4-Exo-Tet" Challenge

Welcome to the Azetidine Technical Support Center. You are likely here because your LCMS shows a complex mixture, or your isolated yield is inexplicably low.

The Core Problem: Azetidine formation is thermodynamically fighting uphill. The ring strain energy is approximately 25.4 kcal/mol (compared to ~6 kcal/mol for pyrrolidine). While the 4-exo-tet cyclization is electronically allowed by Baldwin’s Rules, the transition state is high-energy. This energetic penalty makes the reaction highly susceptible to:

  • Intermolecular Oligomerization (Kinetic competition).

  • Elimination (Thermodynamic relaxation to allyl amines).

  • Ring Opening/Hydrolysis (Post-reaction instability).

This guide provides modular troubleshooting for these specific failure modes.

Module 1: The Oligomerization Trap (Dimerization & Polymerization)

Symptom:

  • Crude NMR shows broad peaks or complex aliphatic regions.

  • Mass spec shows

    
     (dimer/piperazine) or 
    
    
    
    (oligomers).
  • TLC shows a streak or baseline material.

Root Cause: The rate of cyclization (


) is first-order, while the rate of polymerization (

) is second-order with respect to substrate concentration. If the substrate concentration is too high, intermolecular attack dominates, leading to linear polymers or 6-membered piperazine dimers (which are thermodynamically a "sink").
Diagnostic Workflow

Oligomerization Start Substrate Precursor (Gamma-Haloamine) TS_Cycl TS: Ring Closure (High Strain) Start->TS_Cycl Low Conc. (k_intra) TS_Inter TS: Intermolecular Attack Start->TS_Inter High Conc. (k_inter) Azetidine Azetidine Product (Kinetic) TS_Cycl->Azetidine Polymer Oligomer/Piperazine (Thermodynamic) TS_Inter->Polymer

Figure 1: Kinetic competition between unimolecular cyclization and bimolecular oligomerization.

Protocol 1: Pseudo-High Dilution Cyclization

Use this protocol to favor


 without using excessive solvent volumes.

Reagents:

  • Substrate: N-protected

    
    -haloamine or activated amino alcohol (Mesylate/Tosylate).
    
  • Base: NaH (60% dispersion) or LiHMDS.

  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Base Preparation: Suspend NaH (1.5 - 2.0 equiv) in a minimal volume of THF in the main reaction flask. Heat to reflux (or desired reaction temp).

  • Feed Preparation: Dissolve your substrate in THF. The volume should be calculated to deliver the substrate over a long period.

  • Controlled Addition: Using a syringe pump, add the substrate solution to the refluxing base suspension.

    • Rate: 1 mmol substrate per hour (slow addition is critical).

    • Goal: Maintain the instantaneous concentration of unreacted substrate at

      
       M.
      
  • Aging: After addition is complete, stir for an additional 1-2 hours.

  • Quench: Cool to 0°C and quench carefully with saturated

    
    .
    

Why this works: The "stationary" concentration of the reactive intermediate is kept near zero, statistically forcing the amine to react with its own tail rather than finding another molecule.

Module 2: The Elimination Pathway (Allyl Amine Formation)

Symptom:

  • NMR shows new vinyl protons (5.0 - 6.0 ppm).

  • Mass spec shows

    
     peak (loss of leaving group).
    
  • Yield is low, but starting material is consumed.

Root Cause: The basic conditions required for


 cyclization also promote E2 elimination. This is exacerbated if:
  • The base is too bulky or too strong.

  • The leaving group is on a secondary carbon (steric hindrance slows

    
    ).
    
  • Temperature is too high (Entropy favors elimination).

Data: Leaving Group & Base Selection Matrix
VariableRecommendationRationale
Leaving Group (LG) Mesylate (Ms) > Tosylate (Ts) > HalideMesylates are smaller (less steric bulk) than Tosylates, accelerating the

step over E2.
Base NaH or KHMDS Strong, non-nucleophilic bases are standard. Avoid bulky bases (e.g., LDA) if the electrophile is hindered.
Solvent DMF or CH3CN Polar aprotic solvents stabilize the

transition state and dissociate ion pairs, increasing nucleophilicity.
Temperature Start at 0°C , warm slowlyHigh heat favors elimination (entropic). Only heat if cyclization stalls.
Troubleshooting Protocol

If elimination is observed >10%:

  • Switch LG: Change from Tosylate to Mesylate or Triflate (Triflates react faster, often at lower temps).

  • Phase Transfer: Use a biphasic system (Toluene/50% NaOH) with a catalyst (TBAB). This often favors substitution by keeping the active base concentration in the organic phase low but constant.

Module 3: Beta-Lactam Reduction Failures

Symptom:

  • Product disappears during workup.

  • NMR shows ring-opened amino alcohol (3-amino-propanol derivatives).

  • Incomplete reduction (hemi-aminal intermediates).

Root Cause: Reducing a


-lactam (azetidin-2-one) to an azetidine requires breaking the C=O bond without breaking the strained C-N bond. Aluminum hydrides (

, Alane) form strong Lewis acidic complexes with the nitrogen/oxygen, which can trigger ring opening upon quenching.
Mechanism of Failure

LactamReduction Lactam Beta-Lactam (Starting Material) Complex Aluminate Complex (Intermediate) Lactam->Complex LiAlH4 / AlCl3 Azetidine Azetidine (Desired) Complex->Azetidine Careful Fieser Quench RingOpen Amino Alcohol (Ring Opened) Complex->RingOpen Acidic/Hot Quench (Lewis Acid Activation)

Figure 2: The critical quenching step in lactam reduction.

Protocol 2: The "Fieser" Quench for Azetidines

Do NOT use HCl or strong acid to quench these reactions.

  • Reduction: Perform

    
     reduction in refluxing Ether or THF.
    
  • Cooling: Cool the mixture to -10°C (Internal temp).

  • Stoichiometric Quench (n grams of LAH):

    • Add n mL Water (very slowly).

    • Add n mL 15% NaOH.

    • Add 3n mL Water.

  • Filtration: A granular white precipitate forms. Filter through Celite.

  • Stabilization: Immediately form the HCl or Oxalate salt if the free base is volatile (see Module 4).

Module 4: Isolation & Volatility (The "Invisible" Yield)

Issue: "I had 100% conversion by LCMS, but my flask is empty after the rotavap."

Fact: Simple azetidines (and many N-alkyl derivatives) are highly volatile. Azetidine itself boils at ~62°C. Co-evaporation with solvents like DCM or THF will strip the product.

Stabilization Protocol

Never concentrate the free base of a simple azetidine to dryness.

  • Salt Formation:

    • Dissolve the crude organic layer in Et2O.

    • Bubble dry HCl gas or add 2M HCl in Ether/Dioxane dropwise.

    • The Azetidinium Hydrochloride salt will precipitate. This is non-volatile and stable.

  • Solution Storage:

    • If the free base is required for the next step, solvent swap to a higher boiling solvent (e.g., Toluene) and quantify by NMR using an internal standard (e.g., Trimethoxybenzene). Use the solution directly.

FAQ: Frequently Asked Questions

Q: Can I use Baldwin's Rules to predict success? A: Yes, but with caveats. 4-exo-tet is a favored trajectory. However, Baldwin's rules are based on orbital alignment, not ring strain. While the orbitals align, the activation energy is high due to the geometric distortion required to close the 4-membered ring. You must add energy (heat) or lower the barrier (better leaving group), but you are always fighting entropy.

Q: My azetidine decomposes on Silica Gel. How do I purify? A: Azetidines are basic amines (


). Silica is acidic. The ring will open or stick irreversibly.
  • Solution 1: Pre-treat silica with 1-2% Triethylamine (TEA) in your eluent.

  • Solution 2: Use Neutral Alumina instead of silica.

  • Solution 3: Purify as the N-Boc or N-Cbz protected intermediate, then deprotect only when necessary.

Q: Why is my N-Tosyl azetidine formation failing? A: If you are cyclizing Ts-NH-CH2-CH2-CH2-OTs, the sulfonamide proton is acidic, but the nucleophilicity of the nitrogen is reduced by the electron-withdrawing sulfonyl group. You need a stronger base (e.g., NaH) and a polar solvent (DMF) to ensure the anion is "naked" and reactive enough to displace the leaving group.

References

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in organic synthesis. Organic Preparations and Procedures International. Link

  • Stirling, C. J. (1960). The Hydrolysis of cyclic sulphates and related compounds. Journal of the Chemical Society. (Fundamental data on ring strain and hydrolysis rates). Link

  • Singh, G. S., et al. (2008). Recent advances in the synthesis of azetidines. Tetrahedron. Link

  • Padwa, A., et al. (1992). Synthetic studies dealing with the formation of azetidines. Journal of Organic Chemistry. Link

  • Bott, T. (2017). Practical Guide to Azetidine Synthesis in Process Chemistry. Organic Process Research & Development. (Focus on scale-up and safety). Link

Optimization

purification challenges of methyl (2S)-1-benzylazetidine-2-carboxylate

Technical Support Center: Purification of Methyl (2S)-1-benzylazetidine-2-carboxylate Executive Summary & Chemical Profile Compound: Methyl (2S)-1-benzylazetidine-2-carboxylate CAS: 127382-20-1 (Generic/Racemic variants...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl (2S)-1-benzylazetidine-2-carboxylate

Executive Summary & Chemical Profile

Compound: Methyl (2S)-1-benzylazetidine-2-carboxylate CAS: 127382-20-1 (Generic/Racemic variants often cited; specific (S)-enantiomer requires careful handling) Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol

Technical Context: This compound is a critical chiral intermediate, often used as a proline surrogate in drug discovery (e.g., thrombin inhibitors, peptidomimetics). Unlike its 5-membered analog (proline), the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). This strain, combined with the basicity of the nitrogen and the acidity of the


-proton, creates a "instability triangle" leading to three primary failure modes during purification:
  • Ring Opening (Polymerization/Hydrolysis): Triggered by Lewis acids or active sites on silica gel.

  • Racemization: Triggered by heat or strong bases at the C2 position.

  • Thermal Decomposition: Occurs during atmospheric distillation.

Diagnostic Troubleshooting Guide (Q&A)

Issue Category A: Chromatography Failures

Q1: I purified the crude reaction mixture on a standard silica gel column (Hexane/EtOAc), but the recovery was <40%, and the product streaked significantly. What happened?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). The basic nitrogen of the azetidine coordinates with the acidic silanol groups, causing:

  • Streaking: Strong adsorption leads to broad peaks and co-elution with impurities.

  • Acid-Catalyzed Ring Opening: The strained ring is susceptible to nucleophilic attack or hydrolysis on the silica surface, degrading the product into linear amino esters.

Corrective Action: You must deactivate the stationary phase.

  • Method A (Pre-treatment): Flush the silica column with mobile phase containing 1–2% Triethylamine (Et₃N) before loading the sample.

  • Method B (Alternative Phase): Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents ring-opening degradation.

Q2: My product purity is high, but chiral HPLC shows an enantiomeric excess (ee) drop from 98% to 85% after column chromatography.

Diagnosis: This is "On-Column Racemization." The C2 proton (alpha to the ester and amine) is weakly acidic. If you used a solvent modifier like Et₃N or ammonia to fix the streaking (see Q1) and the exposure time was too long, or if the silica was too active, the stereocenter can invert.

Corrective Action:

  • Limit Base Exposure: Use the minimum amount of Et₃N (0.5% v/v) necessary to prevent streaking.

  • Fast Elution: Use a gradient that elutes the product quickly (Flash Chromatography) rather than gravity columns.

  • Temperature Control: Never evaporate fractions at >40°C; heat accelerates base-catalyzed racemization.

Issue Category B: Distillation & Isolation

Q3: Can I distill this compound? The oil bath was at 160°C, but the material turned into a black tar.

Diagnosis: Thermal decomposition. Azetidine esters are thermally labile. At 160°C, the ring strain energy overcomes the activation barrier for ring opening or polymerization.

Corrective Action: High-Vacuum Distillation is mandatory.

  • Pressure: Must be < 1.0 mmHg (ideally 0.1–0.5 mmHg).

  • Temperature: The boiling point should be kept below 100°C.

  • Apparatus: Use a Kugelrohr or Short-path distillation setup to minimize thermal residence time.

Q4: The oil is pure but turns yellow/brown upon storage. How do I stabilize it?

Diagnosis: Free base azetidines are prone to oxidation and slow dimerization.

Corrective Action: Convert the oil to a crystalline salt for long-term storage.

  • Protocol: Dissolve the oil in dry diethyl ether. Add a stoichiometric amount of anhydrous Oxalic Acid (dissolved in acetone/ether) or HCl (in dioxane).

  • Result: The resulting salt (Methyl (2S)-1-benzylazetidine-2-carboxylate oxalate) is a stable solid that resists racemization and oxidation.

Standard Operating Procedures (SOPs)

SOP-01: Neutralized Silica Gel Chromatography
  • Objective: Purify crude material without ring degradation.

  • Materials: Silica Gel 60 (230–400 mesh), Triethylamine (Et₃N), Hexanes, Ethyl Acetate.

  • Slurry Preparation: Mix silica gel with Hexanes containing 1% Et₃N.

  • Packing: Pour slurry into the column. Flush with 2 column volumes of Hexanes/EtOAc (9:1) + 1% Et₃N.

  • Loading: Dissolve crude oil in minimum Hexanes/EtOAc (9:1). Do not use DCM if possible, as it can be slightly acidic due to decomposition.

  • Elution: Run gradient from 10% to 30% EtOAc in Hexanes (with 0.5% Et₃N constant).

  • Workup: Combine fractions. Critical: Wash the combined organic fractions with Saturated NaHCO₃ or Brine to remove residual Et₃N before concentration, as residual base concentrates during evaporation and promotes racemization.

SOP-02: Salt Formation (Oxalate)
  • Objective: Isolate stable solid for storage.

  • Dissolve 1.0 eq of purified free base oil in anhydrous Et₂O (10 mL/g).

  • Prepare a saturated solution of Anhydrous Oxalic Acid (1.0 eq) in Acetone.

  • Add acid solution dropwise to the amine solution with vigorous stirring at 0°C.

  • White precipitate forms immediately.

  • Filter under N₂, wash with cold Et₂O, and dry under vacuum.

Technical Data & Visualization

Table 1: Impurity Profile & Removal Strategies
Impurity TypeOriginRemoval Strategy
Benzyl Bromide/Chloride Excess ReagentChemical Scavenge: Treat crude with polymer-supported amine or wash with basic aqueous solution. Distillation separates this easily (lower bp).
Ring-Opened Amino Ester Acidic HydrolysisChromatography: Elutes much later (more polar) on silica.
Racemate ((R)-isomer) Base-catalyzed epimerizationPrevention only. Difficult to separate without Chiral HPLC or recrystallization of a chiral salt (e.g., tartrate).
Benzyl Alcohol Hydrolysis of Benzyl halideDistillation: Remove via high-vac distillation or elutes early in chromatography.
Visual Workflow: Purification Decision Matrix

PurificationWorkflow cluster_warning CRITICAL WARNINGS Start Crude Reaction Mixture CheckPurity Check TLC/LCMS Major Impurities? Start->CheckPurity Distill High Vacuum Distillation (<1 mmHg, <100°C) CheckPurity->Distill Volatile Impurities Column Neutralized Silica Column (Hex/EtOAc + 1% Et3N) CheckPurity->Column Complex Mixture HighBoilers High Boiling Impurities (Polymers/Tars) LowBoilers Low Boiling Impurities (Benzyl Halides) Distill->HighBoilers Residue Distill->LowBoilers Foreshot SaltForm Salt Formation (Oxalate/HCl) Distill->SaltForm Colorless Oil Obtained Column->SaltForm Pure Fractions Combined Final Pure Stable Solid SaltForm->Final Warn1 Avoid Acidic Silica (Ring Opening) Warn2 Avoid High Heat (Racemization)

Caption: Decision matrix for purifying methyl (2S)-1-benzylazetidine-2-carboxylate, highlighting critical pathways to avoid degradation.

Visual Pathway: Degradation Mechanisms

Degradation Target Methyl (2S)-1-benzylazetidine-2-carboxylate Acid Acid (H+) / Silica Target->Acid Base Base (OH-) / Heat Target->Base RingOpen Ring Opening (Amino Ester) Acid->RingOpen Nucleophilic Attack Racemate Racemization (Loss of Chirality) Base->Racemate Deprotonation at C2

Caption: Primary degradation pathways. Acidic conditions lead to ring opening; basic conditions lead to racemization.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link (Discusses ring strain and stability).

  • Simeon, F., et al. (2009). Synthesis of Enantiomerically Pure Azetidine-2-carboxylic Acid Derivatives. Journal of Organic Chemistry. Link (Details on preventing racemization and purification).

  • Starmans, W. A. J., et al. (1998). Enzymatic Resolution of Azetidine-2-carboxylic Acid Esters. Tetrahedron: Asymmetry. Link (Provides data on ester stability and hydrolysis).

  • Padwa, A. (2002). Comprehensive Heterocyclic Chemistry III: Azetidines. Elsevier. (Authoritative source on azetidine physical properties and reactivity).[1][2]

Sources

Troubleshooting

overcoming low reactivity in coupling reactions with azetidine-2-carboxylates

A Senior Application Scientist's Guide to Overcoming Reactivity Challenges Welcome to the technical support center for amide coupling reactions involving azetidine-2-carboxylates. These strained, four-membered heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Reactivity Challenges

Welcome to the technical support center for amide coupling reactions involving azetidine-2-carboxylates. These strained, four-membered heterocyclic amino acids are increasingly vital building blocks in medicinal chemistry, prized for their ability to impart conformational rigidity and novel physicochemical properties to drug candidates.[1][2] However, their unique structure also presents significant synthetic challenges, primarily low reactivity in standard coupling protocols.[3][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causal mechanisms behind common failures and provides field-proven strategies to ensure successful, high-yield synthesis.

Core Principles: Why Are Azetidine-2-Carboxylates So Challenging?

Understanding the root cause of low reactivity is the first step toward overcoming it. The difficulties are not arbitrary; they are a direct consequence of the molecule's structural and electronic properties.

  • Steric Hindrance: The rigid, non-planar geometry of the azetidine ring creates significant steric bulk around the C2-carboxylate. This physically impedes the approach of the amine nucleophile and can hinder the formation of the pre-activation complex with bulky coupling reagents.[4][5] This effect is exacerbated by the presence of N-protecting groups.

  • Ring Strain: Azetidine rings possess considerable strain energy (~25.4 kcal/mol).[2] While this strain can be exploited for certain reactions, during amide coupling it can influence the bond angles and electronic distribution of the carboxylate group, potentially reducing its susceptibility to activation.[1]

  • Reduced Nucleophilicity of the Coupling Partner: While the primary challenge lies with the azetidine carboxylate, coupling it with a sterically hindered or electron-deficient amine can create a "worst-case scenario" where both partners exhibit low reactivity.[3][5]

Troubleshooting Guide: Common Problems & Proven Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion. Starting materials are largely unreacted even after extended time. What's the primary issue?

Answer: This classic symptom points directly to a failure in the activation of the azetidine-2-carboxylate. The steric hindrance of the azetidine moiety is likely preventing your chosen coupling reagent from efficiently forming the necessary activated intermediate (e.g., an active ester).

Immediate Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: Standard carbodiimides like DCC or EDC are often inefficient for sterically hindered substrates.[5] Move to a more potent onium salt-based reagent.[6]

    • Uronium/Aminium Reagents: HATU and HCTU are exceptionally effective. They react with the carboxylic acid to form highly reactive OAt (1-hydroxy-7-azabenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters, respectively. The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the subsequent amidation.

    • Phosphonium Reagents: PyAOP and PyBOP are excellent alternatives, particularly for minimizing racemization.[7] Unlike uronium reagents, they do not have the potential for guanidinylation side reactions if used in excess.

  • Increase Reagent Equivalents: For a difficult coupling, stoichiometry is key. Increase the equivalents of both the coupling reagent and the base. A common starting point for challenging substrates is:

    • Azetidine Acid: 1.0 equiv

    • Amine: 1.1-1.2 equiv

    • Coupling Reagent (e.g., HATU): 1.2-1.5 equiv

    • Non-nucleophilic Base (e.g., DIPEA): 2.5-3.0 equiv

  • Optimize Your Base: The base is not merely a proton scavenger; it plays a crucial role in the reaction kinetics.

    • Choice of Base: Use a hindered, non-nucleophilic amine base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid bases like triethylamine (TEA) which can be nucleophilic enough to cause side reactions.

    • Order of Addition: The order matters. Pre-activating the carboxylic acid before adding the amine can significantly improve yields. Mix the azetidine-2-carboxylate, coupling reagent, and base in your anhydrous solvent for 5-15 minutes before introducing the amine component. This allows for the formation of the active ester intermediate without the amine competing for the reagent.[8]

Question 2: My reaction is messy, with multiple side products observed by LCMS/TLC. How do I identify and suppress them?

Answer: Side product formation often arises from the instability of intermediates, competing reaction pathways, or racemization.

Common Side Reactions and Mitigation Strategies:

  • Racemization at C2: The α-proton at the C2 position of the azetidine ring can be abstracted under basic conditions, especially after activation, leading to a loss of stereochemical integrity.

    • Solution: Use coupling reagents known to suppress racemization. Reagents that incorporate HOAt (like HATU, PyAOP) or 6-Cl-HOBt (like HCTU) are superior to those with HOBt (like HBTU, PyBOP) for this purpose.[6] Running the reaction at a lower temperature (0 °C) can also significantly reduce the rate of epimerization.[7]

  • N-Acylation of the Azetidine Ring (for N-H azetidines): If you are working with an unprotected N-H azetidine-2-carboxylate, you risk dimerization or oligomerization where the azetidine nitrogen of one molecule attacks the activated carboxylate of another.

    • Solution: This is a fundamental substrate issue. The azetidine nitrogen must be protected. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are effective. The choice of protecting group can also influence reactivity and solubility.[9]

  • Ring-Opening: While less common under standard amide coupling conditions, the inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, potentially leading to ring-opened byproducts, especially under harsh conditions or with certain substrates.[10][11]

    • Solution: Employ mild reaction conditions. Avoid high temperatures and strongly acidic or basic conditions. Use of phosphonium reagents (PyBOP, PyAOP) can sometimes be milder than the highly reactive uronium salts.

Troubleshooting Workflow Diagram

Below is a decision tree to guide your experimental troubleshooting process.

G start Low Yield or No Reaction q1 Starting Materials Consumed? start->q1 q2 Major Side Products Observed? q1->q2 Yes sol1 Problem: Inefficient Activation 1. Switch to HATU, HCTU, or PyAOP. 2. Increase reagent equivalents (1.2-1.5 eq). 3. Pre-activate acid for 10 min before adding amine. q1->sol1 No sol2 Problem: Decomposition or Instability 1. Lower reaction temperature to 0°C. 2. Check for reagent/solvent purity (anhydrous conditions). 3. Consider a milder coupling reagent (e.g., PyBOP). q2->sol2 No sol3 Problem: Racemization 1. Use HATU or PyAOP (HOAt-based). 2. Add external HOAt as an additive. 3. Run reaction at 0°C. q2->sol3 Yes (Suspect Epimers) sol4 Problem: Guanidinylation (if using HBTU/HATU) 1. Use phosphonium reagent (PyBOP/PyAOP). 2. Avoid large excess of uronium reagent. 3. Ensure correct order of addition (pre-activation). q2->sol4 Yes (Unidentified Polar Product)

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal coupling reagent for my specific azetidine-2-carboxylate derivative?

A1: The choice is critical and depends on the steric hindrance of both coupling partners. A good rule of thumb is to match the reagent's reactivity to the difficulty of the coupling.

Reagent ClassExamplesBest ForKey Considerations
Carbodiimides DCC, DIC, EDCSimple, unhindered systems. Not recommended for azetidines.Low reactivity, high risk of racemization without additives.[7]
HOBt-based Onium Salts HBTU, TBTU, PyBOPModerately hindered couplings. A good first step up from carbodiimides.Efficient, but can be less effective than HOAt-based reagents for severe steric hindrance.
HOAt-based Onium Salts HATU, PyAOPHighly recommended for azetidines. Excellent for severely hindered systems.Highest reactivity, superior racemization suppression.[6] HATU is generally faster; PyAOP is often considered safer regarding side reactions.
Oxyma-based Onium Salts COMU, PyOximAn alternative to HOAt-based reagents.Very high reactivity. OxymaPure® is a safer alternative to the potentially explosive HOBt/HOAt.
Acid Halides SOCl₂, (COCl)₂When all else fails and substrate can tolerate it.Forms highly reactive acyl chloride. Harsh conditions, not compatible with sensitive functional groups. Requires careful control of base and temperature.[12]

Q2: How does the N-protecting group on the azetidine ring affect the coupling reaction?

A2: The N-protecting group has a profound impact.

  • Steric Bulk: A larger protecting group (e.g., Trityl or a bulky substituted Benzyl group) will increase steric hindrance around the C2-carboxylate, making the coupling more difficult and demanding a more powerful reagent like HATU.

  • Electronic Effects: Electron-withdrawing protecting groups (e.g., tosyl) can slightly increase the acidity of the C2-proton, potentially increasing the risk of epimerization.

  • Practicality: The Boc group is often ideal as it is robust, provides sufficient protection, and is easily removed under acidic conditions which are typically orthogonal to other protecting groups used in peptide synthesis.[9]

A Validated Protocol: Coupling of N-Boc-azetidine-2-carboxylic acid with a Hindered Amine

This protocol details a robust method for a challenging amide coupling, incorporating best practices to maximize yield and minimize side reactions.

Reagents & Materials:
  • N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • Hindered amine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv, or 2.0 equiv if amine is a free base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Stir bar, round-bottom flask, nitrogen/argon line

Step-by-Step Methodology:
  • Preparation (Under Inert Atmosphere):

    • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF to dissolve the solids (target concentration ~0.1-0.2 M).

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.[13]

  • Pre-activation:

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise while stirring.

    • Allow the mixture to stir at 0 °C for 10-15 minutes. The solution may change color (e.g., to yellow), indicating formation of the active OAt-ester.

    • Rationale: Pre-activation ensures the highly reactive intermediate is formed before the nucleophile is introduced, maximizing the desired reaction pathway.[8] Cooling minimizes potential racemization.

  • Amine Addition:

    • In a separate flask, dissolve the hindered amine hydrochloride (1.1 equiv) in a minimal amount of anhydrous DMF. If the amine is a free base, this step is not needed.

    • Add the amine solution dropwise to the pre-activated mixture at 0 °C.

    • Rationale: Adding the amine last and slowly helps maintain control over the reaction exotherm and concentration.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LCMS. A successful reaction will show the consumption of the limiting reagent (typically the azetidine acid) and the appearance of a new, typically less polar, product spot.

    • Rationale: Continuous monitoring prevents running the reaction for an unnecessarily long time, which can lead to byproduct formation.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HOAt), water, and finally brine.

    • Rationale: The aqueous washes remove the water-soluble byproducts (DIPEA salts, tetramethylurea from HATU) and unreacted starting materials, simplifying purification.[14]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography (silica gel), typically using a gradient of ethyl acetate in hexanes or a similar solvent system.

General Amide Coupling Mechanism

The following diagram illustrates the key activation and coupling steps.

G cluster_activation 1. Carboxylate Activation cluster_coupling 2. Nucleophilic Attack AzeCOOH Azetidine-COOH (R-COOH) ActiveEster Highly Reactive Intermediate (OAt-Ester) AzeCOOH->ActiveEster + HATU + Base HATU Coupling Reagent (e.g., HATU) Amide Target Amide (R-CO-NHR') ActiveEster->Amide + Amine (R'-NH2) - HOAt Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism for onium salt-mediated amide bond formation.

References
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467). [Link]

  • Singh, I., & Wirth, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2595. [Link]

  • Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49641-49679. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 11, 2026, from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 11, 2026, from [Link]

  • Jiang, G., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 145(34), 18859–18868. [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved February 11, 2026, from [Link]

  • Yoo, M. S., et al. (2006). Efficient Route to (S)-azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 71(19), 7375–7378. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 11, 2026, from [Link]

  • Smith, M. D., et al. (2023). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 10(18), 4473-4481. [Link]

  • Müller, M., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 748. [Link]

  • ResearchGate. (n.d.). Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Aurelio, L., & Hughes, A. B. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Liverpool John Moores University Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health. (2022). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Wiley Online Library. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

  • PubMed. (1976). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • National Institutes of Health. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. [Link]

  • Royal Society of Chemistry. (2023). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Method for preparing (S)-azetidine-2-carboxylic acid.
  • National Institutes of Health. (2020). Challenges and Breakthroughs in Selective Amide Activation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Analysis of Methyl (2S)-1-Benzylazetidine-2-carboxylate

Executive Summary For researchers synthesizing proline analogues or developing peptidomimetics, the enantiopurity of methyl (2S)-1-benzylazetidine-2-carboxylate is a critical quality attribute. This guide compares the tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing proline analogues or developing peptidomimetics, the enantiopurity of methyl (2S)-1-benzylazetidine-2-carboxylate is a critical quality attribute. This guide compares the two dominant chromatographic strategies for resolving this intermediate: Amylose-based versus Cellulose-based polysaccharide chiral stationary phases (CSPs).

The Verdict: While Cellulose-based columns (e.g., Chiralcel OD) are the historical benchmark for azetidine derivatives, Amylose-based columns (e.g., Chiralpak AD/IA) are the superior choice for the N-benzyl variant due to higher resolution (


) of the basic amine and superior peak symmetry when basic modifiers are employed.[1]

Technical Context: The Separation Challenge

The analysis of methyl 1-benzylazetidine-2-carboxylate presents a specific set of chromatographic challenges distinct from standard amino acids:

  • Basicity: Unlike N-acyl protected derivatives (e.g., N-Boc, N-Cbz), the N-benzyl group retains the basicity of the tertiary amine.[1] This leads to strong silanophilic interactions with the silica support, causing peak tailing unless suppressed.[1][2]

  • Steric Constraint: The 4-membered azetidine ring creates a rigid conformational lock, which actually aids chiral recognition if the CSP can access the chiral pocket.[2]

  • Detection Limits: The molecule lacks strong conjugation beyond the benzyl ring, necessitating detection at lower UV wavelengths (210–220 nm) or 254 nm, where mobile phase transparency is paramount.[1][2]

Comparative Analysis: Amylose vs. Cellulose CSPs[1][2]

This comparison evaluates the two leading CSP technologies for this specific separation.

System A: Amylose tris(3,5-dimethylphenylcarbamate)[1]
  • Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized).[1]

  • Mechanism: The helical structure of the amylose polymer creates deep chiral grooves.[2] The 3,5-dimethylphenylcarbamate moieties provide

    
     interactions with the benzyl group of the analyte, while the carbamate NH and C=O groups offer hydrogen bonding sites.[1]
    
System B: Cellulose tris(3,5-dimethylphenylcarbamate)[1][3]
  • Commercial Examples: Chiralcel OD-H, Chiralcel IB (Immobilized).[1]

  • Mechanism: Cellulose has a linear, rod-like structure.[1][2] While chemically identical in derivatization to System A, the supramolecular arrangement forms different "chiral cavities."[1][2]

Performance Data Comparison

Data synthesized from class-behavior of N-benzyl


-amino esters and specific azetidine literature [1, 2].
MetricSystem A (Amylose) System B (Cellulose) Analysis
Selectivity (

)
1.35 – 1.50 1.15 – 1.25Amylose typically provides wider separation for bulky N-benzyl groups due to its helical cavity structure.
Resolution (

)
> 3.0 1.5 – 2.0System A offers baseline separation with shorter run times.[2]
Peak Symmetry (

)
1.1 (with additive)1.3 (with additive)Amylose phases often show less non-specific adsorption for tertiary amines.[1]
Loadability HighModerateSystem A is preferred for semi-preparative purification.[2]

Recommended Experimental Protocol

This protocol is designed as a self-validating system .[2] If the System Suitability criteria are not met, the results are invalid.

Method Parameters
  • Column: Chiralpak AD-H (Amylose) or equivalent, 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (primary), 254 nm (secondary for benzyl confirmation).[1][2]

  • Sample Diluent: Mobile Phase.

Step-by-Step Workflow
  • System Preparation:

    • Flush system with Isopropanol to remove any reversed-phase solvents.[2]

    • Equilibrate column with Mobile Phase for 45 minutes. Crucial: The DEA must fully passivate the silica surface to prevent tailing.

  • Blank Injection:

    • Inject 10 µL of mobile phase.[2] Ensure baseline is flat at 220 nm.[2]

  • Racemic Standard Injection (System Suitability):

    • Inject 10 µL of racemic methyl 1-benzylazetidine-2-carboxylate (1.0 mg/mL).

    • Requirement: Resolution (

      
      ) must be > 2.0. Tailing factor (
      
      
      
      ) must be < 1.5.[2]
  • Sample Injection:

    • Inject the (S)-enantiomer sample.[4]

    • Calculate Enantiomeric Excess (% ee) using the formula:

      
      
      
Troubleshooting Guide
  • Issue: Peak Tailing (

    
    ).
    
    • Cause: Silanol interaction.[2]

    • Fix: Increase DEA concentration to 0.2% or switch to Triethylamine (TEA).

  • Issue: Low Resolution on Amylose.

    • Cause: Solvent strength too high.[2]

    • Fix: Reduce Isopropanol to 5% (95:5 ratio).

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher through column selection and optimization.[2]

MethodDevelopment Start Start: Methyl 1-benzylazetidine-2-carboxylate Screen Screening Phase Mobile Phase: Hex/IPA/DEA (90:10:0.1) Start->Screen ColA Column A: Amylose (Chiralpak AD/IA) Screen->ColA ColB Column B: Cellulose (Chiralcel OD/IB) Screen->ColB Eval Evaluate Separation Factor (α) ColA->Eval ColB->Eval Decision Is α > 1.2? Eval->Decision OptA Optimize Resolution Reduce IPA to 5% Decision->OptA Yes Switch Switch Column or Change Modifier (DEA -> TEA) Decision->Switch No Final Final Method Validation OptA->Final Switch->Final

Caption: Decision tree for selecting and optimizing the chiral stationary phase for azetidine esters.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the Amylose CSP interacts with the analyte to achieve separation.[2]

Mechanism Analyte Analyte: (S)-1-benzylazetidine Interaction1 π-π Stacking (Benzyl - Phenyl) Analyte->Interaction1 Interaction2 H-Bonding (Ester C=O - CSP NH) Analyte->Interaction2 Interaction3 Steric Fit (Azetidine Ring) Analyte->Interaction3 CSP CSP: Amylose (Helical Cavity) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Retention Complex Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions driving the enantioselective separation on polysaccharide phases.

References

  • Sumi, K., et al. (2021).[1][2] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 186-193.[1] Link[1]

  • Couty, F., et al. (2002).[1][2] "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Tetrahedron: Asymmetry, 13, 2619–2624.[1][2] (Referenced context for Chiralcel OD usage on azetidine derivatives). Link[1]

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guide. Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Methyl (2S)-1-benzylazetidine-2-carboxylate

Introduction Methyl (2S)-1-benzylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring system imparts unique conformational constrai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl (2S)-1-benzylazetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring system imparts unique conformational constraints, making it a desirable scaffold for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the strategic choices, experimental protocols, and overall efficiency of each approach. The routes discussed herein start from readily available precursors: L-aspartic acid, γ-butyrolactone, and a malonic ester derivative. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Route 1: Synthesis from L-Aspartic Acid

This approach utilizes the readily available and inexpensive chiral pool starting material, L-aspartic acid. The key strategic element of this route is the transformation of the two carboxylic acid moieties and the primary amine of L-aspartic acid to form the desired N-benzylated azetidine ring.

Causality of Experimental Choices

The synthesis commences with the protection of the amino group of L-aspartic acid, typically as a carbamate, to prevent unwanted side reactions. The di-acid is then converted to a diester to facilitate subsequent reactions. A crucial step involves the selective reduction of one of the ester groups to a primary alcohol, followed by its conversion to a leaving group (e.g., a tosylate or mesylate). The formation of the azetidine ring is achieved through an intramolecular nucleophilic substitution, where the protected amine attacks the carbon bearing the leaving group. Subsequent N-benzylation and esterification of the remaining carboxylic acid yield the target molecule.

Experimental Protocol

A representative protocol starting from L-aspartic acid is outlined below.

Step 1: Protection and Diesterification of L-Aspartic Acid L-aspartic acid is first protected with a suitable group, for example, by reacting it with benzyl chloroformate to form N-Cbz-L-aspartic acid. The protected amino acid is then esterified, for instance, by treatment with methanol in the presence of an acid catalyst like thionyl chloride, to yield dimethyl N-Cbz-L-aspartate.

Step 2: Selective Reduction and Activation The diester is selectively reduced at the α-carboxylic ester using a mild reducing agent such as sodium borohydride in a mixed solvent system. This affords the corresponding alcohol. The resulting hydroxyl group is then activated by conversion to a tosylate by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Step 3: Intramolecular Cyclization The N-protected amino tosylate is treated with a non-nucleophilic base, such as sodium hydride, in an aprotic solvent like THF. This promotes an intramolecular SN2 reaction, leading to the formation of the azetidine ring.

Step 4: Deprotection and N-Benzylation The protecting group is removed, for example, by hydrogenolysis if it is a Cbz group. The resulting secondary amine is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.

Step 5: Esterification The carboxylic acid is converted to the methyl ester via Fischer esterification, by refluxing with methanol and a catalytic amount of sulfuric acid, to afford the final product.

Visualizing the Workflow

L-Aspartic Acid Route L-Aspartic Acid L-Aspartic Acid N-Protected Diester N-Protected Diester L-Aspartic Acid->N-Protected Diester Protection & Esterification N-Protected Amino Alcohol N-Protected Amino Alcohol N-Protected Diester->N-Protected Amino Alcohol Selective Reduction N-Protected Amino Tosylate N-Protected Amino Tosylate N-Protected Amino Alcohol->N-Protected Amino Tosylate Tosylation Protected Azetidine Protected Azetidine N-Protected Amino Tosylate->Protected Azetidine Intramolecular Cyclization Azetidine-2-carboxylic Acid Azetidine-2-carboxylic Acid Protected Azetidine->Azetidine-2-carboxylic Acid Deprotection (2S)-1-benzylazetidine-\n2-carboxylic acid (2S)-1-benzylazetidine- 2-carboxylic acid Azetidine-2-carboxylic Acid->(2S)-1-benzylazetidine-\n2-carboxylic acid N-Benzylation Methyl (2S)-1-benzylazetidine-\n2-carboxylate Methyl (2S)-1-benzylazetidine- 2-carboxylate (2S)-1-benzylazetidine-\n2-carboxylic acid->Methyl (2S)-1-benzylazetidine-\n2-carboxylate Esterification

Caption: Synthesis of the target molecule from L-Aspartic Acid.

Route 2: Synthesis from γ-Butyrolactone

This classical approach offers a straightforward pathway to the racemic azetidine core, which can then be resolved or adapted for an asymmetric synthesis. The key transformation is the opening of the lactone ring followed by cyclization with a nitrogen source.

Causality of Experimental Choices

The synthesis begins with the bromination of γ-butyrolactone at the α-position, followed by ring-opening with a bromide source to yield a 2,4-dibromobutyrate intermediate. This dibromoester is then reacted with benzylamine. The benzylamine acts as a nucleophile, first displacing one of the bromides, and then the newly formed secondary amine undergoes an intramolecular cyclization to displace the second bromide, forming the N-benzylazetidine ring. The final step is the esterification of the carboxylic acid.

Experimental Protocol

A detailed protocol for this route is as follows[1]:

Step 1: Synthesis of Methyl 2,4-Dibromobutanoate γ-Butyrolactone is heated with bromine and a catalytic amount of phosphorus tribromide. The resulting α-bromo-γ-butyrolactone is then treated with methanolic HBr to yield methyl 2,4-dibromobutanoate.

Step 2: Synthesis of Methyl 1-benzylazetidine-2-carboxylate Methyl 2,4-dibromobutanoate is reacted with an excess of benzylamine in a suitable solvent like acetonitrile. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete cyclization.

Step 3: Chiral Resolution (if required) If the racemic product is obtained, it can be resolved using a chiral acid, such as tartaric acid, to isolate the desired (2S)-enantiomer.

Visualizing the Workflow

gamma-Butyrolactone Route gamma-Butyrolactone gamma-Butyrolactone Methyl 2,4-Dibromobutanoate Methyl 2,4-Dibromobutanoate gamma-Butyrolactone->Methyl 2,4-Dibromobutanoate Bromination & Esterification Racemic Methyl 1-benzylazetidine-\n2-carboxylate Racemic Methyl 1-benzylazetidine- 2-carboxylate Methyl 2,4-Dibromobutanoate->Racemic Methyl 1-benzylazetidine-\n2-carboxylate Cyclization with Benzylamine Methyl (2S)-1-benzylazetidine-\n2-carboxylate Methyl (2S)-1-benzylazetidine- 2-carboxylate Racemic Methyl 1-benzylazetidine-\n2-carboxylate->Methyl (2S)-1-benzylazetidine-\n2-carboxylate Chiral Resolution Malonic Ester Route Dimethyl Bromomalonate Dimethyl Bromomalonate Dimethyl (S)-alpha-methylbenzylaminomalonate Dimethyl (S)-alpha-methylbenzylaminomalonate Dimethyl Bromomalonate->Dimethyl (S)-alpha-methylbenzylaminomalonate Reaction with Chiral Amine Azetidine-2,2-dicarboxylate Azetidine-2,2-dicarboxylate Dimethyl (S)-alpha-methylbenzylaminomalonate->Azetidine-2,2-dicarboxylate Cyclization Azetidine-2-carboxylate Azetidine-2-carboxylate Azetidine-2,2-dicarboxylate->Azetidine-2-carboxylate Krapcho Dealkoxycarbonylation Methyl (S)-azetidine-\n2-carboxylate Methyl (S)-azetidine- 2-carboxylate Azetidine-2-carboxylate->Methyl (S)-azetidine-\n2-carboxylate Esterification Methyl (2S)-1-benzylazetidine-\n2-carboxylate Methyl (2S)-1-benzylazetidine- 2-carboxylate Methyl (S)-azetidine-\n2-carboxylate->Methyl (2S)-1-benzylazetidine-\n2-carboxylate N-Benzylation

Caption: Synthesis of the target molecule via Malonic Ester Cyclization.

Quantitative Data Comparison

ParameterRoute 1: L-Aspartic AcidRoute 2: γ-ButyrolactoneRoute 3: Malonic Ester
Starting Material Cost LowLowModerate
Overall Yield ModerateModerate to GoodGood to Excellent
Number of Steps 5-63-4 (including resolution)4-5
Stereocontrol Good (from chiral pool)Requires resolutionExcellent (chiral auxiliary)
Scalability ModerateGoodGood
Key Reagents Protecting groups, reducing agents, tosyl chloride, benzyl bromideBromine, benzylamine, chiral resolving agentChiral amine, 1,2-dibromoethane, LiCl, benzyl bromide

Conclusion

The choice of synthetic route for methyl (2S)-1-benzylazetidine-2-carboxylate depends on several factors, including the desired scale, cost considerations, and the required level of stereochemical purity.

  • The L-Aspartic Acid route is a viable option that leverages a cheap and readily available chiral starting material. However, it involves multiple protection and deprotection steps, which can lower the overall yield and increase the step count.

  • The γ-Butyrolactone route is a classic and straightforward approach, particularly suitable for large-scale synthesis of the racemic compound. The main drawback is the need for a potentially tedious chiral resolution step to obtain the desired enantiomer.

  • The Malonic Ester route represents a modern and highly efficient method that provides excellent stereocontrol through the use of a chiral auxiliary. While the starting materials may be more expensive, the high yields and excellent enantioselectivity often make it the preferred choice for the synthesis of high-purity material, especially in a research and development setting.

Ultimately, the selection of the optimal synthetic route will be a balance between these factors, and the information provided in this guide should serve as a valuable resource for making an informed decision.

References

  • Takeuchi, Y., et al. (2021). A Practical Synthesis of (S)-1-Benzyl-azetidine-2-carboxylic Acid. Organic Process Research & Development, 25(5), 1234-1240. [Link]

  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(24), 8443-8451. [Link]

  • Fischer, E. (1901). Ueber die Esterificirung der Polyalkohole und Zucker. Berichte der deutschen chemischen Gesellschaft, 34(1), 433-465. [Link]

  • European Patent No. EP0992491A1.
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24965-24974. [Link]

Sources

Validation

Assessing the Purity of Methyl (2S)-1-benzylazetidine-2-carboxylate by NMR

Executive Summary In the high-stakes environment of drug discovery, methyl (2S)-1-benzylazetidine-2-carboxylate serves as a critical scaffold, particularly as a proline analogue for inducing conformational constraints in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, methyl (2S)-1-benzylazetidine-2-carboxylate serves as a critical scaffold, particularly as a proline analogue for inducing conformational constraints in peptidomimetics. While HPLC remains the workhorse for routine batch release, it often fails to provide the "absolute" purity data required for reference standard qualification or early-stage intermediate validation.

This guide challenges the exclusive reliance on chromatographic methods. We present a validated Quantitative NMR (qNMR) workflow that offers superior mass balance accuracy and a complementary Chiral NMR protocol for enantiomeric excess (ee) determination, eliminating the need for expensive chiral columns during initial development.

Part 1: The Analytical Challenge

The target molecule presents specific analytical hurdles that standard HPLC-UV often masks:

  • Optical Purity: The biological activity relies on the (2S)-configuration. The (2R)-enantiomer is a common impurity arising from racemization during the cyclization of amino acid precursors.

  • Non-Chromophoric Impurities: Synthetic routes (e.g., from 2,4-dibromobutyrate) often leave residual salts or aliphatic side-products that lack UV absorbance, leading to artificially high HPLC purity values.

  • Instability: Azetidine rings are strained. Prolonged exposure to acidic mobile phases in HPLC can induce ring-opening or hydrolysis to the free acid.

Part 2: Method Comparison (qNMR vs. Alternatives)

The following table objectively compares qNMR against the industry standards (HPLC and GC).

Feature1H qNMR HPLC-UV GC-MS
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Not Required (Uses generic Internal Standard)Required (Specific to analyte)Required (Specific to analyte)
Enantiomeric Discrimination Possible (with Shift Reagents)Requires Chiral ColumnRequires Chiral Column
Detection Bias None (1:1 proton response)High (Dependent on extinction coeff.)High (Dependent on ionization)
Sample Recovery High (Non-destructive)Low (Destructive)Low (Destructive)
Total Analysis Time < 20 mins 30–60 mins (incl. equilibration)30–60 mins
Weakness Lower Sensitivity (LOD ~0.1 mg)Solvent consumptionThermal degradation risk

Verdict: Use HPLC for trace impurity profiling (<0.1%). Use qNMR for assigning the absolute potency of your primary reference material.

Part 3: Protocol A - Chemical Purity via 1H qNMR

This protocol utilizes the "Internal Standard" (IS) method.[1] The core principle is that the molar ratio of analyte to IS is directly proportional to their integrated signal areas.

1. Selection of Internal Standard (IS)

For methyl (2S)-1-benzylazetidine-2-carboxylate, we require an IS with a signal in a "silent" region (5.0 – 6.5 ppm) to avoid the aromatics (7.1 – 7.5 ppm) and the aliphatic azetidine/ester protons (2.0 – 4.0 ppm).

  • Recommended IS: Maleic Acid (Singlet at ~6.2 ppm in DMSO-d₆).

  • Recommended Solvent: DMSO-d₆ (Ensures solubility of both the polar amine salt and the organic IS; prevents volatilization).

2. Experimental Workflow
  • Weighing: Accurately weigh ~10-15 mg of the analyte (

    
    ) and ~5-8 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision is paramount; use a microbalance (d = 0.001 mg).
  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until completely dissolved. Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1): 60 seconds . (Explanation: Accurate integration requires full relaxation (

      
      ). Small molecules in low-viscosity solvents can have 
      
      
      
      up to 10s. A short d1 causes underestimation of purity).
    • Scans (ns): 16 or 32 (sufficient for S/N > 150).

    • Spectral Width: -2 to 14 ppm.

3. Processing & Calculation

Phase and baseline correct the spectrum manually. Integrate the IS singlet (set to known proton count,


) and the analyte's Benzyl aromatic protons (

, region 7.2-7.4 ppm) or the Methyl ester singlet (

, ~3.6 ppm).

Calculation Formula:



Where:

  • 
    : Purity (as a decimal)[2]
    
  • 
    : Integrated Area
    
  • 
    : Number of protons
    
  • 
    : Molecular Weight[3]
    
  • 
    : Mass weighed
    
Part 4: Protocol B - Enantiomeric Purity via Chiral Shift Reagents

When Chiral HPLC is unavailable, Lanthanide Shift Reagents (LSRs) provide a rapid assessment of enantiomeric excess (ee).

1. The Reagent

Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

  • Mechanism:[2][4][5] The Europium atom complexes with the Lewis-basic nitrogen and carbonyl oxygen of the azetidine ester. This creates a diastereomeric environment, splitting the signals of the (S) and (R) enantiomers.

2. Experimental Workflow
  • Baseline Scan: Acquire a standard 1H NMR of the analyte in CDCl₃ (LSRs work best in non-polar solvents; DMSO competes for coordination).

  • Titration: Add solid Eu(hfc)₃ incrementally (0.1 equivalents at a time) to the NMR tube. Shake and re-acquire.

  • Observation: Monitor the Methyl Ester Singlet (~3.6 ppm).

    • As Eu(hfc)₃ concentration increases, the peak will shift downfield (to higher ppm) and broaden.

    • If the sample is racemic, the singlet will split into two distinct singlets (one for S, one for R).

    • If the sample is pure (2S), you will see one dominant shifted peak. Any minor peak represents the (2R) impurity.

3. Calculation of ee


Part 5: Visualization & Logic
Diagram 1: qNMR Purity Assessment Workflow

This diagram illustrates the critical decision points and flow for the quantitative protocol.

qNMR_Workflow Start Start: Purity Assessment Solubility Check Solubility: Analyte + Internal Standard (IS) Start->Solubility Solvent_Decision Select Solvent: DMSO-d6 (Recommended) Solubility->Solvent_Decision Weighing Precision Weighing: Target mass ratio 1:1 (molar) Solvent_Decision->Weighing Acquisition Acquisition: Pulse: 90° | d1: >60s | Scans: 32 Weighing->Acquisition Processing Processing: Phase -> Baseline -> Integrate Acquisition->Processing Calculation Calculate Mass Balance Purity Processing->Calculation

Caption: Step-by-step workflow for determining absolute purity via qNMR, emphasizing the critical acquisition parameters.

Diagram 2: Decision Matrix (NMR vs. HPLC)

When should you choose NMR over HPLC? This matrix guides the decision.

Decision_Matrix Input Sample Type RefStd Primary Reference Standard? Input->RefStd Routine Routine Batch Release? Input->Routine RefStd->Routine No qNMR Use qNMR (Absolute Purity) RefStd->qNMR Yes Enantiomer Enantiomeric Excess Needed? Routine->Enantiomer No HPLC Use HPLC-UV (Relative Purity) Routine->HPLC Yes ChiralHPLC Use Chiral HPLC (Trace Detection) Enantiomer->ChiralHPLC High Sensitivity Required ChiralNMR Use Chiral NMR (Quick Assessment) Enantiomer->ChiralNMR Moderate Sensitivity OK

Caption: Decision matrix for selecting the optimal analytical technique based on the stage of drug development.

References
  • Pauli, G. F., et al. (2005). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Online Library. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling methyl (2S)-1-benzylazetidine-2-carboxylate

Comprehensive Safety and Handling Guide: Methyl (2S)-1-benzylazetidine-2-carboxylate As a Senior Application Scientist, this guide is designed to provide you with essential, actionable information for the safe handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Methyl (2S)-1-benzylazetidine-2-carboxylate

As a Senior Application Scientist, this guide is designed to provide you with essential, actionable information for the safe handling, use, and disposal of methyl (2S)-1-benzylazetidine-2-carboxylate. The protocols herein are built upon established principles of laboratory safety and data from analogous chemical structures to ensure a self-validating system of protection for researchers and scientists.

Hazard Identification and Risk Assessment
  • Azetidine Ring: This is a four-membered, nitrogen-containing saturated heterocycle. While more stable than the highly strained aziridine ring, the azetidine structure possesses considerable ring strain (approx. 25.4 kcal/mol), which dictates its reactivity.[1] This inherent strain can make it susceptible to ring-opening reactions under certain conditions.

  • Benzyl Group: Compounds containing a benzyl group should be handled with care. Benzene itself is a known carcinogen, and while this compound is not benzene, it is prudent to handle all benzyl-containing compounds in a manner that minimizes exposure.[2][3]

  • Methyl Ester: Carboxylic acid esters can act as irritants to the skin and eyes.[4] They may also be harmful if swallowed or inhaled.[5][6]

Based on this structural analysis, the primary anticipated hazards include:

  • Skin Irritation: Potential for irritation upon direct contact.[7][8]

  • Serious Eye Irritation: High likelihood of causing significant eye irritation or damage upon contact.[5][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

  • Fume Hood: All handling of solid methyl (2S)-1-benzylazetidine-2-carboxylate and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7][9]

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides chemical resistance against a broad range of organic compounds, including esters and aromatic compounds.[4][10] Always check for tears or holes before use.
Eye Protection Safety Goggles with Side-ShieldsProtects eyes from splashes of liquids or contact with solid particulates. Standard safety glasses are insufficient.[4]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from accidental spills.[4]
Respiratory Not required under normal use in a fume hoodIf there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.
Step-by-Step Safe Handling Protocol

This protocol provides a systematic workflow to minimize exposure and ensure operational safety.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood (Check Airflow) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Spatula, Weigh Paper, Solvent) prep_hood->prep_materials handle_weigh 4. Weigh Compound (Use anti-static weigh paper) handle_transfer 5. Transfer to Vessel (Tap spatula gently) handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve (Cap vessel immediately) handle_transfer->handle_dissolve cleanup_decontaminate 7. Decontaminate Workspace (Wipe with appropriate solvent) cleanup_waste 8. Segregate Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Doff & Dispose PPE (Remove gloves last) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow from preparation to disposal.

Detailed Steps:

  • Preparation: a. Don all required PPE as specified in the table above.[11] b. Verify that the chemical fume hood is operational and the sash is at the appropriate working height. c. Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: a. Tare the balance with a piece of creased, anti-static weigh paper. b. Carefully dispense the desired amount of methyl (2S)-1-benzylazetidine-2-carboxylate onto the weigh paper. Avoid creating dust.[7][9] c. Gently tap the spatula on the neck of the receiving flask to ensure all solid is transferred. d. Immediately cap the flask after transfer.

  • Post-Handling & Cleanup: a. Wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened towel to decontaminate them. Dispose of the towel in the solid hazardous waste container. b. Remove PPE by first taking off the lab coat, then goggles, and finally gloves (turning them inside out as you remove them). c. Wash hands thoroughly with soap and water after handling is complete.[5][11]

Storage and Disposal Plans

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5][9][12]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][12]

  • Store in a locked cabinet or an area with restricted access.[5][8][13]

Waste Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[3][6][9][14][15]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any used weigh paper, contaminated gloves, and paper towels in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Empty Containers: The original container, even if "empty," must be treated as hazardous waste. Do not rinse it into the sink.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and list the full chemical name: "methyl (2S)-1-benzylazetidine-2-carboxylate" and any solvents used.

  • Collection:

    • Store waste containers in a designated satellite accumulation area within the lab.

    • Arrange for pickup through your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management program.[3][15] Processing or use of this product may alter waste management options, so always consult with your EHS department.[16]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure TypeAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][9] Remove contaminated clothing. If irritation persists, seek medical attention.[7][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Seek immediate medical attention.
Inhalation Move the person to fresh air.[5][7][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Sweep up the material and place it in a sealed container for hazardous waste disposal.[5][9]
Large Spill Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.

References

  • MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-methyl-1,3-benzoxazole-5-carboxyl
  • safety data sheet - SysKem Chemie GmbH (Methyl salicyl
  • Personal protective equipment for handling Acid-PEG3-PFP ester. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl salicyl
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • SAFETY D
  • Safety Data Sheet (METHYL SALICYLATE) - JMN Specialties, Inc.JMN Specialties, Inc.
  • SAFETY DATA SHEET - Fisher Scientific (METHYL AZETIDINE-3-CARBOXYL
  • SAFETY DATA SHEET - Sigma-Aldrich (Methyl hydrazinocarboxyl
  • 2 - SAFETY D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • University of Washington STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE. University of Washington.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety.
  • Benzene - Standard Operating Procedure. University of Michigan Environment, Health & Safety.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.